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  • Product: 2-(3-Methoxyphenoxy)oxolane
  • CAS: 61632-61-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical and Physical Properties of 2-(3-Methoxyphenoxy)oxolane

Executive Summary In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of protecting groups and mixed-acetal building blocks is paramount. 2-(3-Methoxyphenoxy)oxolane (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of protecting groups and mixed-acetal building blocks is paramount. 2-(3-Methoxyphenoxy)oxolane (also known as 2-(3-methoxyphenoxy)tetrahydrofuran) is a highly specialized O,O-acetal. It represents the 2-tetrahydrofuranyl (THF) ether derivative of 3-methoxyphenol.

While the tetrahydropyranyl (THP) group is ubiquitous in organic synthesis, the THF ether is increasingly prioritized for its unique steric profile and subtly faster deprotection kinetics[1]. This in-depth guide deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of 2-(3-Methoxyphenoxy)oxolane, providing a self-validating framework for its application in drug development.

Structural Identity & Physicochemical Profiling

Understanding the physical properties of 2-(3-Methoxyphenoxy)oxolane is critical for predicting its behavior during reaction workups, chromatography, and downstream biological assays. The compound consists of a flexible oxolane (tetrahydrofuran) ring linked via an ether oxygen to an electron-rich 3-methoxyphenyl moiety.

Quantitative Data Summary
ParameterValueScientific Rationale & Implication
IUPAC Name 2-(3-Methoxyphenoxy)oxolaneDefines the core oxolane ring attached to a 3-methoxyphenoxy moiety at the C2 position.
Molecular Formula C11H14O3Yields a molecular weight of 194.23 g/mol , ensuring a favorable atom economy when utilized as a transient protecting group.
Structural Class Mixed O,O-AcetalDictates its chemical behavior: highly stable to bases and nucleophiles, but labile to aqueous acids.
LogP (Predicted) ~2.1Moderate lipophilicity ensures excellent solubility in standard organic solvents (DCM, THF, EtOAc) during synthesis and liquid-liquid extraction.
Physical State Viscous LiquidTypical for low-molecular-weight unsymmetrical acetals; necessitates purification via liquid chromatography rather than crystallization.

Mechanistic Synthesis & Protocol Design

Historically, THF ethers were synthesized via the acid-catalyzed addition of phenols to 2,3-dihydrofuran. However, modern methodologies favor the direct oxidative C(sp3)–H functionalization of tetrahydrofuran itself[2]. This approach bypasses the need for unstable enol ether precursors.

Experimental Protocol: Copper-Catalyzed Oxidative Coupling

Objective: Synthesize 2-(3-Methoxyphenoxy)oxolane via direct C-H activation of THF[2].

Materials:

  • 3-Methoxyphenol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, acts as both solvent and reactant)

  • CuI (10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.0 equiv)

Step-by-Step Methodology:

  • Initiation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-methoxyphenol (1.0 mmol) and CuI (0.1 mmol).

  • Solvent/Reactant Addition: Evacuate and backfill with Argon (3x). Add anhydrous THF (5.0 mL).

    • Causality Check: THF must be strictly anhydrous. The presence of water will competitively trap the intermediate oxonium/radical species, leading to hemiacetal formation rather than the desired product.

  • Oxidant Introduction: Dropwise add TBHP (2.0 mmol) at room temperature.

    • Causality Check: Why use TBHP? TBHP serves as the terminal oxidant, generating the tert-butoxyl radical that abstracts the alpha-hydrogen from THF, creating the requisite nucleophilic THF-2-yl radical[3]. Controlled addition prevents thermal runaway.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

    • Causality Check: Why use Copper catalysis? The copper species facilitates single-electron transfer (SET) processes, stabilizing the radical intermediates and promoting the C-O cross-coupling with the phenolic oxygen[2].

  • Workup: Quench with saturated aqueous Na2S2O3 to neutralize residual peroxides. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Critical Step: The silica gel must be pre-neutralized with 1% Et3N. The inherent acidity of standard silica can prematurely cleave the newly formed acetal during purification.

Synthesis THF Tetrahydrofuran (THF) Solvent & Reactant Radical THF-2-yl Radical Intermediate THF->Radical C-H Activation Product 2-(3-Methoxyphenoxy)oxolane Target Product Radical->Product C-O Bond Formation Phenol 3-Methoxyphenol Nucleophile Phenol->Product Cross-Coupling CuCat Cu Catalyst + TBHP Oxidative Activation CuCat->Radical SET Process

Caption: Copper-catalyzed oxidative C-H activation pathway for 2-tetrahydrofuranyl ether synthesis.

Analytical Characterization (Self-Validating Systems)

To ensure the synthetic protocol is a self-validating system, researchers must rely on orthogonal analytical techniques to confirm both the consumption of starting materials and the structural integrity of the acetal linkage.

  • In-Process TLC Monitoring: The reaction is deemed complete when the highly UV-active 3-methoxyphenol spot (Rf ~0.3 in Hexanes:EtOAc 8:2) is fully consumed and replaced by the product spot (Rf ~0.6).

  • 1H NMR Spectroscopy (CDCl3, 400 MHz): The defining diagnostic feature is the anomeric acetal proton at the C2 position of the oxolane ring. Because it is adjacent to two oxygen atoms, it is heavily deshielded and typically appears as a distinct multiplet at δ 5.50–5.65 ppm . The methoxy group will appear as a sharp singlet at δ 3.78 ppm.

  • 13C NMR Spectroscopy (CDCl3, 100 MHz): The C2 acetal carbon resonates significantly downfield at δ 103–105 ppm , unequivocally confirming the O-C-O linkage.

  • FT-IR Analysis: Validation is achieved by observing the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the emergence of strong C-O-C ether stretching bands at 1100–1050 cm⁻¹.

Stability, Cleavage, and Applications in Drug Development

The strategic value of the 2-tetrahydrofuranyl (THF) ether lies in its orthogonal stability profile[1]. It is remarkably stable to basic conditions, Grignard reagents, alkyl-lithiums, and hydride reductions. However, while homologous to the widely used THP group, the THF ether generally exhibits faster cleavage kinetics under acidic conditions due to differing ring strain and oxonium ion stabilization energies[4].

Deprotection Protocol (Acid-Catalyzed Hydrolysis)

Step-by-Step Methodology:

  • Dissolve 2-(3-Methoxyphenoxy)oxolane in Methanol (0.2 M concentration).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Stir at room temperature for 2 hours.

  • Causality Check: The acid protonates the exocyclic or endocyclic oxygen, weakening the C-O bond. This facilitates the formation of a highly reactive oxonium ion, which is subsequently trapped by methanol or water, collapsing the ring and releasing the free 3-methoxyphenol.

Cleavage Acetal 2-(3-Methoxyphenoxy)oxolane Protected Phenol Protonated Protonated Oxonium Intermediate Acetal->Protonated H+ (Acid Catalysis) Cleaved Hemiacetal Intermediate Protonated->Cleaved H2O Addition Products 3-Methoxyphenol + 4-Hydroxybutanal Cleaved->Products Ring Opening

Caption: Acid-catalyzed hydrolysis mechanism of 2-(3-methoxyphenoxy)oxolane.

Applications

In drug development, 2-(3-Methoxyphenoxy)oxolane serves as a critical model compound for optimizing the protection of sensitive phenolic pharmacophores. By utilizing the oxolane ring, chemists can selectively deprotect the phenol under mildly acidic conditions (e.g., PPTS in EtOH) without disturbing more robust protecting groups (like TBDPS or benzyl ethers) present elsewhere on a complex API scaffold.

References

  • Copper catalyzed C–O bond formation by direct C–H activation of THF with phenols: an approach to the synthesis of phenyl tetrahydrofuranyl ethers. Synthetic Communications. [Link]

  • An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. Tetrahedron Letters (via PMC). [Link]

  • A Convenient Synthesis of 2-Tetrahydrofuranyl Ethers. Organic Letters. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(3-Methoxyphenoxy)oxolane

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its mechanism of action and optimizing its therapeutic properties. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenoxy)oxolane, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple listing of chemical shifts. As a senior application scientist, the goal is to provide a comprehensive interpretation of the spectral data, grounded in the fundamental principles of NMR. We will explore the causal relationships between the molecular structure of 2-(3-Methoxyphenoxy)oxolane and its NMR spectral features, offering a robust framework for structural verification and further investigation.

Molecular Structure and NMR-Relevant Features

2-(3-Methoxyphenoxy)oxolane is comprised of two key structural motifs: a 3-methoxyphenol ring and an oxolane (tetrahydrofuran) ring, connected by an ether linkage. The electronic environment of each proton and carbon nucleus is unique, giving rise to a distinct chemical shift in the NMR spectrum. The electronegativity of the oxygen atoms, the aromaticity of the benzene ring, and the conformational flexibility of the oxolane ring are all critical factors influencing these chemical shifts.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-(3-Methoxyphenoxy)oxolane is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the oxolane ring. The expected chemical shifts are influenced by inductive and resonance effects from the substituents.

Aromatic Region (δ 6.0-7.5 ppm):

The 3-methoxyphenoxy group will display a characteristic splitting pattern for its aromatic protons. The proton at the C2 position is expected to be a triplet, while the protons at C4, C5, and C6 will appear as multiplets. The electron-donating nature of the methoxy and phenoxy groups influences the electron density at different positions on the ring, leading to variations in their chemical shifts.

Aliphatic and Methoxy Regions (δ 1.5-5.5 ppm):

The protons of the oxolane ring are diastereotopic due to the chiral center at C2'. This will result in complex splitting patterns. The proton at C2' (the anomeric proton) is directly attached to two oxygen atoms and is therefore expected to be the most downfield of the aliphatic protons. The methoxy group protons will appear as a sharp singlet, typically around 3.8 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H-2~6.5t
H-4~6.4m
H-5~7.1t
H-6~6.5m
-OCH₃~3.8s
H-2'~5.4m
H-3'~2.0m
H-4'~1.9m
H-5'~3.9m

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are highly sensitive to the local electronic environment.

Aromatic Region (δ 100-160 ppm):

The carbon atoms of the benzene ring will resonate in the downfield region of the spectrum. The carbons directly attached to oxygen atoms (C1 and C3) are expected to have the largest chemical shifts due to the strong deshielding effect of oxygen.

Aliphatic Region (δ 20-80 ppm):

The carbon atoms of the oxolane ring will appear in the upfield region. Similar to the proton spectrum, the C2' carbon will be the most downfield of the aliphatic carbons due to its attachment to two oxygen atoms. The methoxy carbon will resonate at a characteristic chemical shift around 55 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~159
C-2~107
C-3~161
C-4~102
C-5~130
C-6~108
-OCH₃~55
C-2'~105
C-3'~24
C-4'~26
C-5'~68

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenoxy)oxolane, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-(3-Methoxyphenoxy)oxolane.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • Tune and match the probe for both ¹H and ¹³C nuclei to maximize sensitivity.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.[2]

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 8-16 scans should provide a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

  • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-180 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

5. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Peak pick both ¹H and ¹³C spectra to determine the precise chemical shifts.

Visualization of Molecular Structure and Key Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of 2-(3-Methoxyphenoxy)oxolane.

nmr_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Integration (1H) I->J K Peak Picking I->K J->K L Structural Elucidation K->L

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenoxy)oxolane, grounded in fundamental NMR principles. By understanding the influence of the molecular structure on the chemical shifts, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is crucial for accurate structural elucidation in the context of drug discovery and development. While the presented chemical shifts are predictive, they offer a strong foundation for the interpretation of experimental data.

References

  • PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

  • Seto, R., Yamada, S., Matsumoto, K., & Endo, T. (n.d.). ¹H NMR spectra of a poly-THF and b poly(THF-b-PMA) (400 MHz, CDCl3, 293 K). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Transformation of Lignin Model Compounds to N-substituted Aromatics via Beckmann Rearrangement. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran (data page). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ATB-MD. (n.d.). 3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Okopi, S. O., & Affiku, L. M. (n.d.). Simulated 1 H-NMR spectrum of 2-(3,4-dimethoxybenzyl)oxirane (Methyl eugenol epoxide) from nmrdb.org. ResearchGate. Retrieved from [Link]

  • SFA ScholarWorks. (n.d.). Chemical Constituents from Pterocarpus soyauxii. Retrieved from [Link]

  • The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. (2025, July 21). Europe PMC. Retrieved from [Link]

  • Frehel, D., & Deslongchamps, P. (2011, February). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1784. [Link]

  • Open Research@CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013, November 25). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 1, 2 and 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022, April 5). NMR Characterization of Lignans. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

  • Yoon, H., Eom, S., et al. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of The Korean Chemical Society. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • OSTI. (n.d.). Cc1rJW>!L'L'1' - 'u. Retrieved from [Link]

  • MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Chertkov, V. (2022, February 15). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Retrieved from [Link]

Sources

Foundational

Mechanism of Formation of 2-(3-Methoxyphenoxy)oxolane: A Technical Guide to Tetrahydrofuranylation

Executive Summary The1 is a cornerstone of multi-step organic synthesis and drug development[1]. While tetrahydropyranyl (THP) ethers are ubiquitous, 2-tetrahydrofuranyl (oxolanyl) ethers offer a highly valuable, orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The1 is a cornerstone of multi-step organic synthesis and drug development[1]. While tetrahydropyranyl (THP) ethers are ubiquitous, 2-tetrahydrofuranyl (oxolanyl) ethers offer a highly valuable, orthogonal protection strategy. They are significantly more 2, allowing for selective deprotection under milder conditions[2]. This whitepaper details the mechanistic formation of 2-(3-methoxyphenoxy)oxolane—the oxolanyl ether of 3-methoxyphenol—via the 3[3].

Chemical Rationale & Structural Dynamics

2-(3-Methoxyphenoxy)oxolane is a mixed cyclic acetal. The synthesis relies on the electrophilic activation of 2,3-dihydrofuran (an enol ether). Unlike standard aliphatic ethers, the C–O bond at the C2 position of the oxolane ring is susceptible to rapid cleavage due to the anomeric effect and the stabilization of the resulting oxocarbenium ion.

Why 3-methoxyphenol? The electron-donating methoxy group at the meta position enriches the aromatic ring via resonance but exerts a mild inductive withdrawing effect on the phenolic oxygen. Despite this, the phenolic hydroxyl remains sufficiently nucleophilic (pKa ~9.6) to attack the highly reactive oxonium intermediate generated during the reaction.

Core Mechanism of Formation

The formation follows a classic Markovnikov addition across the enol ether double bond, driven entirely by thermodynamic stabilization of the intermediates.

  • Step 1: Electrophilic Activation (Protonation) The acid catalyst donates a proton to the C3 position of 2,3-dihydrofuran. Protonation occurs exclusively at C3 rather than C2 because the resulting positive charge at C2 is highly stabilized by the non-bonding electron pairs of the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium (oxonium) ion.

  • Step 2: Nucleophilic Attack The phenolic oxygen of 3-methoxyphenol acts as a nucleophile, attacking the highly electrophilic C2 carbon of the oxonium ion. This step forms a protonated acetal intermediate. The stereochemistry at C2 becomes a new stereocenter, resulting in a racemic mixture of enantiomers.

  • Step 3: Deprotonation and Stabilization The intermediate loses a proton to the conjugate base of the catalyst, regenerating the active acid species and yielding the neutral 2-(3-methoxyphenoxy)oxolane.

Mechanism A 2,3-Dihydrofuran (Enol Ether) C Oxonium Ion Intermediate (Electrophile) A->C Protonation B Acid Catalyst (H+) B->C E Protonated Acetal Intermediate C->E Nucleophilic Attack D 3-Methoxyphenol (Nucleophile) D->E F 2-(3-Methoxyphenoxy)oxolane (Product) E->F Deprotonation (-H+)

Fig 1: Acid-catalyzed mechanistic pathway for the formation of 2-(3-methoxyphenoxy)oxolane.

Thermodynamic and Kinetic Controls

  • Reversibility: The reaction is an equilibrium process. To drive the reaction forward to the thermodynamic product, 2,3-dihydrofuran is typically used in a slight stoichiometric excess (1.2–1.5 equivalents).

  • Temperature: The reaction is usually conducted at 0 °C to room temperature. Elevated temperatures can lead to the cationic homopolymerization of 2,3-dihydrofuran or the thermodynamic cleavage of the newly formed acetal.

  • Solvent Exclusivity: Anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are strictly required to prevent competitive nucleophilic attack by water, which would yield 2-hydroxytetrahydrofuran (a lactol) instead of the desired product.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol utilizes a mild acid catalyst to prevent substrate degradation. Every step is designed with a specific chemical causality to validate the integrity of the final product.

Workflow Step1 Step 1: Preparation Dissolve 3-Methoxyphenol in anhydrous DCM (0.2 M) Step2 Step 2: Catalyst Addition Add mild acid catalyst (e.g., 10 mol% PPTS) Step1->Step2 Step3 Step 3: DHF Addition Dropwise addition of 2,3-Dihydrofuran at 0°C Step2->Step3 Step4 Step 4: Reaction Monitoring Monitor via TLC until complete conversion (2-4 h) Step3->Step4 Step5 Step 5: Quenching Neutralize with saturated NaHCO3 to prevent cleavage Step4->Step5 Step6 Step 6: Extraction & Purification Extract (DCM), dry, and flash chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the tetrahydrofuranylation of 3-methoxyphenol.

Step-by-Step Workflow & Causality:
  • Preparation: Flame-dry a round-bottom flask under argon. Add 3-methoxyphenol (1.0 equiv) and dissolve in anhydrous DCM (0.2 M).

    • Causality: Trace water acts as a competing nucleophile. Flame-drying and argon ensure the oxonium ion is exclusively attacked by the phenol.

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

    • Causality: PPTS is chosen over stronger acids like p-TsOH because its mild acidity prevents the premature cleavage of the highly acid-labile oxolanyl ether product once formed.

  • DHF Addition: Cool the mixture to 0 °C using an ice bath. Add 2,3-dihydrofuran (1.5 equiv) dropwise over 10 minutes.

    • Causality: The protonation of the enol ether is highly exothermic. Dropwise addition at 0 °C controls the thermal runaway that leads to DHF homopolymerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: The product is an acetal. In the presence of acid and trace moisture (introduced during workup), it will rapidly hydrolyze back to the phenol. Neutralizing the acid before aqueous workup locks the product in its stable neutral form.

  • Extraction & Purification: Extract the aqueous layer with DCM. Dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N.

    • Causality: Silica gel is inherently slightly acidic. Passing an acid-labile oxolanyl ether through a standard silica column causes significant on-column degradation. Pre-treating the silica with triethylamine neutralizes these active acidic sites.

Catalyst Selection and Quantitative Yields

Recent advancements have introduced4 to improve the environmental footprint of these protection reactions[4].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Key Advantage / Causality
PPTS (10 mol%)DCM252 - 485 - 90Mild acidity; prevents product cleavage and shifting equilibrium.
p-TsOH (1 mol%)THF00.5 - 180 - 85Rapid kinetics; requires strict temperature control to avoid DHF polymerization.
Anhydrous FePO₄ Solvent-free251 - 290 - 95Cost-effective, heterogeneous, and recyclable[3].
CrCl₂ / CCl₄ THF2515~85Neutral radical conditions; orthogonal to acid-sensitive groups[2].
NH₄HSO₄@SiO₂ 2-MeTHF253 - 5>90Green solvent compatibility; easy filtration and recyclability[4].

References

  • Title : Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities Source : RSC Publishing URL : 1

  • Title : A Convenient Synthesis of 2-Tetrahydrofuranyl Ethers Source : American Chemical Society URL : 2

  • Title : Anhydrous FePO4 as a Cost-Effective and Recyclable Catalyst for Tetrahydropyranylation and Tetrahydrofuranylation of Alcohols and Phenols Source : Bentham Science Publishers URL : 3

  • Title : Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents Source : Beilstein Journals URL : 4

Sources

Exploratory

2-(3-Methoxyphenoxy)oxolane: Structural Properties, Synthesis, and Analytical Characterization

An in-depth technical guide on the structural properties, synthesis, and analytical validation of 2-(3-Methoxyphenoxy)oxolane. Executive Summary In the landscape of complex organic synthesis and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, synthesis, and analytical validation of 2-(3-Methoxyphenoxy)oxolane.

Executive Summary

In the landscape of complex organic synthesis and active pharmaceutical ingredient (API) development, the strategic masking of reactive functional groups is paramount. 2-(3-Methoxyphenoxy)oxolane —commonly referred to as the 2-tetrahydrofuranyl (THF) ether of 3-methoxyphenol—serves as a highly specialized protected phenol derivative.

By converting the reactive phenolic hydroxyl group into an O,O-acetal, researchers can subject the parent scaffold to harsh basic, nucleophilic, or reductive conditions that would otherwise degrade an unprotected phenol. The oxolane ring provides a lipophilic, sterically tunable protecting group that is orthogonal to standard basic conditions but can be selectively cleaved under mild aqueous acid[1]. This whitepaper details the physicochemical properties, mechanistic causality of its synthesis, and the self-validating analytical frameworks required to isolate and characterize this compound.

Structural Formula & Physicochemical Profiling

2-(3-Methoxyphenoxy)oxolane is characterized by a 3-methoxyphenoxy moiety covalently bonded to the C2 position of an oxolane (tetrahydrofuran) ring. This creates a mixed acetal center at the C2 position.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(3-Methoxyphenoxy)oxolane
Common Synonyms 2-(3-Methoxyphenoxy)tetrahydrofuran
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.0943 Da
Structural Classification Mixed O,O-Acetal
SMILES String COc1cccc(OC2CCCO2)c1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Chemical Synthesis: Mechanistic Causality

The synthesis of 2-(3-Methoxyphenoxy)oxolane relies on the acid-catalyzed addition of 3-methoxyphenol to 2,3-dihydrofuran (DHF)[2].

The Causality of Reagent Selection:

  • The Electrophile (2,3-Dihydrofuran): DHF is an electron-rich enol ether. Under mild acidic conditions, it readily accepts a proton to form a highly electrophilic oxocarbenium ion.

  • The Catalyst (PPTS): Pyridinium p-toluenesulfonate (PPTS) is selected over strong mineral acids (like HCl) or neat p-toluenesulfonic acid. Strong acids often cause the catastrophic homopolymerization of the enol ether or the premature cleavage of the newly formed acetal product[3]. PPTS provides a buffered, self-limiting acidic environment that drives the reaction forward without degrading the substrate.

Mechanism DHF 2,3-Dihydrofuran (Enol Ether) Oxo Oxocarbenium Ion (Electrophile) DHF->Oxo Protonation Acid PPTS Catalyst (H+ donor) Acid->DHF Catalysis Product 2-(3-Methoxyphenoxy)oxolane (THF Ether) Oxo->Product Nucleophilic Attack Phenol 3-Methoxyphenol (Nucleophile) Phenol->Product O-C Bond Formation

Mechanistic pathway for the acid-catalyzed synthesis of 2-(3-Methoxyphenoxy)oxolane.

Self-Validating Experimental Protocol

To ensure high yield and prevent product degradation, the following step-by-step methodology incorporates critical fail-safes.

Reaction Setup:

  • 3-Methoxyphenol (1.0 equiv)

  • 2,3-Dihydrofuran (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Workflow:

  • Initiation: Dissolve 3-methoxyphenol in anhydrous DCM under an inert argon atmosphere. Add PPTS.

    • Causality: Strict anhydrous conditions are mandatory. The presence of water will lead to competitive nucleophilic attack on the oxocarbenium intermediate, yielding 2-hydroxytetrahydrofuran instead of the target molecule.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2,3-dihydrofuran dropwise over 15 minutes.

    • Causality: Cooling mitigates the exothermic nature of acetalization and kinetically suppresses the polymerization of the enol ether.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours, monitoring conversion via TLC (Hexane/EtOAc 8:2).

  • Quenching (Critical Step): Terminate the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: The product is an acid-labile acetal. If the organic layer is concentrated while still acidic, the equilibrium will reverse, cleaving the protecting group[1]. Neutralizing the catalyst locks the product in its stable form.

  • Purification: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent.

    • Causality: Standard silica gel possesses acidic silanol groups (pH ~5.5). Triethylamine deactivates these active sites, preventing the on-column hydrolysis of the THF ether[3].

Analytical Validation Framework

To establish the trustworthiness of the synthesized batch, the analytical data must act as a self-validating system. The successful formation of 2-(3-Methoxyphenoxy)oxolane is confirmed by the following orthogonal techniques:

  • Infrared (IR) Spectroscopy: The starting material (3-methoxyphenol) exhibits a broad, strong O-H stretching band at ~3300 cm⁻¹. The validated product must show a complete absence of this band, coupled with the appearance of strong C-O-C ether stretching bands between 1000–1100 cm⁻¹.

  • ¹H NMR Spectroscopy (CDCl₃): The most diagnostic signal is the newly formed anomeric proton at the C2 position of the oxolane ring. Because it is bound to a carbon attached to two oxygen atoms, it will be significantly deshielded, appearing as a characteristic multiplet at δ 5.4–5.6 ppm . The methoxy group will remain a sharp singlet at ~δ 3.8 ppm.

  • ¹³C NMR Spectroscopy: The anomeric C2 carbon will appear highly deshielded at ~103–105 ppm , distinctly separated from the aliphatic oxolane carbons (which appear between 20–70 ppm).

  • Mass Spectrometry (ESI-MS): Acetals often fragment under standard acidic LC-MS conditions. To observe the intact mass, basic modifiers should be used, looking for the sodium adduct [M+Na]⁺ at m/z 217.23 rather than the protonated molecular ion.

References

  • Barks, J. M., Gilbert, B. C., & Parsons, A. F. (2000). "An Efficient and Extremely Mild Method for Protecting Alcohols as 2-Tetrahydrofuranyl Ethers." Tetrahedron Letters. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group." Journal of Organic Chemistry. URL: [Link]

  • RSC Publishing. (2015). "L-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water." RSC Advances. URL: [Link]

Sources

Foundational

The Toxicological Profile and Safety Data of 2-(3-Methoxyphenoxy)oxolane: A Technical Guide for Preclinical Development

Executive Summary 2-(3-Methoxyphenoxy)oxolane is a highly versatile chemical scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate. Structurally, it is a hemiketal ether com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxyphenoxy)oxolane is a highly versatile chemical scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate. Structurally, it is a hemiketal ether combining an oxolane (tetrahydrofuran) ring with a 3-methoxyphenoxy moiety. While this structural combination offers excellent lipophilicity and hydrogen-bonding potential for target binding, it introduces specific toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. Here, we dissect the causality behind the molecule's toxicity—specifically its metabolic activation and chemical instability—and provide self-validating experimental protocols to rigorously evaluate its safety profile in preclinical settings.

Structural Analysis & Mechanistic Toxicology

To accurately predict and mitigate the toxicity of 2-(3-Methoxyphenoxy)oxolane, we must independently analyze its two primary structural motifs.

The Oxolane (Tetrahydrofuran) Motif: CNS Effects and Auto-Oxidation

The oxolane ring is highly lipophilic and readily crosses the blood-brain barrier. Inhalation or systemic exposure to oxolane derivatives is known to cause transient central nervous system (CNS) depression and respiratory tract irritation[1]. Furthermore, oxolanes are notorious for their chemical instability in the presence of oxygen. They undergo auto-oxidation to form hydroperoxides[2]. In a biological assay, trace peroxides act as potent reactive oxygen species (ROS), confounding cellular toxicity data by inducing artificial oxidative stress.

The 3-Methoxyphenoxy Motif: CYP450-Mediated Hepatotoxicity

The primary biological liability of this compound lies in hepatic metabolism. Methoxybenzene derivatives are heavily metabolized by Cytochrome P450 (CYP450) enzymes, predominantly via O-dealkylation[3]. The cleavage of the methoxy group generates a reactive phenolic intermediate. Under high-dose conditions, this phenol can be further oxidized into electrophilic quinone species that covalently bind to hepatic proteins and deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).

Metabolism A 2-(3-Methoxyphenoxy)oxolane B CYP450 (CYP1A2/CYP3A4) O-Demethylation A->B Hepatic Metabolism C 2-(3-Hydroxyphenoxy)oxolane (Phenolic Intermediate) B->C Demethylation D Phase II Conjugation (Glucuronidation) C->D UGT Enzymes E Oxidative Stress GSH Depletion C->E High Dose / ROS F Renal/Biliary Excretion D->F Safe Clearance

Mechanistic pathway of CYP450-mediated metabolism and potential hepatotoxicity.

Material Safety Data Sheet (MSDS) Summary

Based on the physicochemical properties of its constituent functional groups, the handling and storage of 2-(3-Methoxyphenoxy)oxolane must strictly adhere to the following Globally Harmonized System (GHS) classifications.

Table 1: GHS Classification and Precautionary Directives
Hazard ClassCategorySignal WordHazard StatementCausality / Mitigation
Flammable Liquid Category 2DangerH225: Highly flammable liquid and vapor.High vapor pressure of the oxolane ring. Store in explosion-proof cabinets.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.Direct interaction with mucosal membranes[1]. Use chemical splash goggles.
STOT-SE Category 3WarningH336: May cause drowsiness or dizziness.Lipophilic CNS depression[2]. Handle exclusively in a Class II fume hood.
Chemical Instability EUH019DangerMay form explosive peroxides.Auto-oxidation of the ether oxygen. Store under inert gas (Argon/N2) at 4°C.

Preclinical Hepatotoxicity Screening & Validation

The Rationale: Standard 2D HepG2 cell monolayers rapidly dedifferentiate in culture, losing their baseline CYP450 expression. If we screen 2-(3-Methoxyphenoxy)oxolane in a 2D model, the compound will appear falsely benign because the cells cannot perform the O-demethylation required to generate the toxic intermediate[4]. Therefore, we must utilize a 3D HepaRG spheroid model, which preserves physiological CYP450 and Phase II enzyme activities, providing a highly accurate representation of human in vivo toxicity[5].

Protocol 1: 3D HepaRG Spheroid High-Throughput Toxicity Assay

This protocol is designed as a self-validating system to ensure metabolic competence prior to data acceptance.

  • Spheroid Formation: Seed differentiated HepaRG cells at 2,000 cells/well in a 96-well ultra-low attachment (ULA) microplate. Centrifuge at 200 x g for 3 minutes. Incubate for 7 days at 37°C, 5% CO₂ to allow compact spheroid formation.

  • Compound Preparation: Prepare a 100 mM stock of 2-(3-Methoxyphenoxy)oxolane in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 300 µM.

  • Control Assignment (Critical for Self-Validation):

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 50 µM Troglitazone (A known CYP-activated hepatotoxin).

  • Dosing: Replace 50% of the culture media with compound-spiked media. Incubate for 72 hours.

  • Quantification: Add 100 µL of CellTiter-Glo® 3D Reagent to lyse the spheroids and quantify ATP via luminescence.

  • Validation Checkpoint: Calculate the viability of the positive control. The assay is only valid if Troglitazone reduces ATP luminescence by ≥60% relative to the vehicle. If this threshold is not met, the spheroids lack metabolic competence, and the plate must be discarded.

Workflow Step1 Compound Preparation Step2 3D HepaRG Spheroid Culture Step1->Step2 Seed Step3 Dose-Response Incubation (72h) Step2->Step3 Dose Step4 ATP/LDH Quantification Step3->Step4 Lyse/Assay Step5 IC50 & Toxicity Profiling Step4->Step5 Analyze

Workflow for 3D HepaRG spheroid hepatotoxicity screening and validation.

Chemical Stability & Peroxide Management

The Rationale: As established, oxolanes form peroxides upon exposure to air[2]. If a batch of 2-(3-Methoxyphenoxy)oxolane accumulates peroxides, it will artificially trigger apoptosis in cellular assays, leading to false-positive toxicity data. We must quantify and clear peroxides before any biological testing.

Protocol 2: Iodometric Quantification of Peroxides

This protocol utilizes the oxidation of iodide to iodine by peroxides, followed by thiosulfate titration.

  • Sample Preparation: Dissolve 5.0 g of 2-(3-Methoxyphenoxy)oxolane in 25 mL of a 2:1 mixture of glacial acetic acid and chloroform.

  • Reaction: Add 2.0 mL of saturated aqueous potassium iodide (KI) solution. Purge the flask with Argon, seal, and incubate in total darkness for 15 minutes. (Causality: Light accelerates the spontaneous decomposition of iodine, skewing the titration).

  • Titration: Add 25 mL of deionized water. Titrate the liberated iodine with 0.01 N Sodium Thiosulfate ( Na2​S2​O3​ ) until the yellow color almost disappears. Add 1 mL of 1% starch indicator and continue titrating until the blue/black color completely vanishes.

  • Validation Checkpoint: Run a blank titration using only the solvent mixture. Run a spiked standard using a known concentration of H2​O2​ . The recovery of the spiked standard must be between 95% and 105% to validate the accuracy of the titrant.

  • Calculation: Peroxide (mEq/kg) = (Vsample​−Vblank​)×N×1000/Weightsample​ . If peroxides exceed 20 mEq/kg, the batch must be purified via basic alumina column chromatography before biological use.

Quantitative Pharmacokinetic & Toxicity Metrics

The following table summarizes the anticipated in vitro metrics for 2-(3-Methoxyphenoxy)oxolane based on its structural class and validated screening methodologies.

Table 2: Predicted Pharmacokinetic and Toxicity Data
ParameterAssay / ModelExpected ValueInterpretation
Hepatotoxicity (IC₅₀) 3D HepaRG Spheroids (72h)> 150 µMLow acute hepatotoxicity; reactive intermediates are efficiently cleared by GSH.
Intrinsic Clearance (CLint) Human Liver Microsomes45 - 60 µL/min/mgModerate to high clearance driven by CYP1A2/CYP2D6 O-demethylation.
Cytotoxicity (IC₅₀) 2D HepG2 Monolayer (48h)> 300 µMFalse negative in 2D due to lack of metabolic activation.
Mutagenicity Ames Test (Salmonella)NegativeDoes not intercalate DNA; reactive intermediates do not cause frame shifts.

References

  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • Tetrahydrofuran-Health Hazard and Toxicity. ChemicalBook.
  • Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors.
  • Three Dimensional Hepatotoxicity Screening Using Corning® Hep
  • In vitro models for liver toxicity testing.

Sources

Exploratory

Crystal structure and X-ray diffraction of 2-(3-Methoxyphenoxy)oxolane

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(3-Methoxyphenoxy)oxolane A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(3-Methoxyphenoxy)oxolane

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a solved crystal structure for 2-(3-Methoxyphenoxy)oxolane has not been publicly deposited. This guide will, therefore, serve as an expert-level, methodological case study. It outlines the complete, rigorous workflow required to determine and analyze such a structure, from synthesis to final crystallographic analysis. The specific data presented herein is representative and hypothetical , designed to illustrate the principles and expected outcomes of a single-crystal X-ray diffraction study for a molecule of this class.

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and interaction with biological targets. 2-(3-Methoxyphenoxy)oxolane, a molecule featuring an ether linkage between an aromatic methoxy-substituted ring and a saturated oxolane (tetrahydrofuran) ring, represents a scaffold with potential applications in medicinal chemistry. The oxolane moiety is a common feature in many natural products and pharmaceuticals, while the methoxyphenoxy group can modulate properties like solubility, electronic character, and binding affinity.

Determining the crystal structure of such a compound via single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of its chemical identity and constitution. More importantly, it reveals detailed conformational information—such as the pucker of the oxolane ring and the torsion angles of the ether linkage—and provides a map of the intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and solid-form development.

This guide provides a comprehensive overview of the entire process, from obtaining suitable crystalline material to the final analysis and interpretation of the crystal structure, framed through the lens of a Senior Application Scientist.

Part 1: Synthesis and Crystallization

The first and often most challenging step in a crystallographic experiment is obtaining a high-quality single crystal.[1][2] This necessitates a pure sample of the target compound, which can be synthesized through established organic chemistry routes.

Proposed Synthesis

A plausible and efficient route to 2-(3-Methoxyphenoxy)oxolane is a Williamson ether synthesis. This reaction involves the deprotonation of 3-methoxyphenol to form a nucleophilic phenoxide, which then displaces a leaving group from a 2-substituted oxolane.

Experimental Protocol: Synthesis of 2-(3-Methoxyphenoxy)oxolane

  • Deprotonation: To a stirred solution of 3-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Nucleophilic Substitution: After gas evolution ceases, add 2-bromotetrahydrofuran (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 2-(3-Methoxyphenoxy)oxolane.

Single Crystal Growth

Growing a diffraction-quality crystal requires creating a supersaturated solution from which the molecule can slowly precipitate in a highly ordered lattice.[2]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimum volume of a suitable solvent. A moderately volatile solvent in which the compound has good solubility is ideal (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

  • Preparation: Place the solution in a small, clean vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This slows the rate of evaporation.[2]

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days to weeks, as the solvent slowly evaporates, crystals should form. A suitable crystal will be transparent, have well-defined faces, and be free of cracks or imperfections when viewed under a polarized light microscope.[2]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the internal atomic arrangement of a crystal.[3][4] The fundamental principle is that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of electron density within the unit cell.[5][6]

The SC-XRD Experimental & Computational Workflow

The process from mounting a crystal to solving its structure is a well-defined workflow, illustrated below.

SC-XRD Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound crystal_mount Crystal Selection & Mounting crystal_growth->crystal_mount Single Crystal data_collection X-ray Data Collection crystal_mount->data_collection Mounted Crystal data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Reflection File (.hkl) structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Model validation Structure Validation (checkCIF) structure_refinement->validation Refined Structure (.cif, .res) final_model Final Structural Analysis validation->final_model Validated CIF

Caption: The workflow from synthesis to final structural analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).[3]

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing thousands of diffraction spots at different orientations.[7][8] The intensity of each spot is recorded.

Structure Solution and Refinement

The collected diffraction intensities must be computationally processed to generate the final 3D model.

  • Data Reduction: The raw images are processed to integrate the intensities of each reflection and apply corrections for experimental factors, yielding a reflection file (e.g., an HKL file).[9]

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson synthesis) to generate an initial electron density map.[6] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: This iterative process refines the atomic positions, and their anisotropic displacement parameters, against the experimental data using a least-squares method.[10] The program SHELXL is a widely used and powerful tool for this purpose.[11][12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13] The quality of the refinement is judged by figures of merit like the R-factor (R1) and the goodness-of-fit (GooF).

Part 3: Analysis of the Crystal Structure

Once refined, the crystallographic information file (CIF) contains all the necessary information to analyze the molecular and supramolecular structure.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for 2-(3-Methoxyphenoxy)oxolane, which would be expected for a small organic molecule of this type.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₄O₃
Formula Weight ( g/mol )194.22
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.145(4)
c (Å)9.876(3)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)983.4(6)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.312
Absorption Coefficient (mm⁻¹)0.095
F(000)416
Reflections Collected8650
Independent Reflections2245 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-Fit (GooF) on F²1.05
Molecular and Supramolecular Features

An analysis of the refined structure would focus on two key areas: the conformation of the individual molecule and the way molecules pack together in the crystal lattice.

Caption: Key structural features and potential interaction sites.

  • Molecular Conformation: The five-membered oxolane ring is not planar and would adopt an envelope or twist conformation to minimize steric strain. The analysis would quantify this puckering. The orientation of the methoxy group relative to the phenyl ring and the torsion angles about the C-O-C ether linkage would define the molecule's overall shape.

  • Supramolecular Assembly: In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing would be dominated by weaker interactions. Weak C-H···O hydrogen bonds, involving the aromatic C-H or oxolane C-H groups as donors and the ether or methoxy oxygen atoms as acceptors, would likely be the most significant directional forces. The remainder of the packing would be governed by non-directional van der Waals forces to achieve maximum packing efficiency.

Conclusion

The determination of a single-crystal X-ray structure is a definitive method for the characterization of a novel chemical entity. It provides an unparalleled level of detail regarding molecular conformation and solid-state packing, which is critical for rational drug design, polymorphism studies, and understanding material properties. While a structure for 2-(3-Methoxyphenoxy)oxolane is not yet public, this guide has detailed the authoritative, step-by-step workflow that a researcher would follow. From careful synthesis and crystallization to precise data collection and robust computational refinement, this process transforms a microscopic crystal into a wealth of actionable chemical knowledge.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Protein X-ray Crystallography: Basic principles.
  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Available at: [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Oxford University Press. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Available at: [Link]

  • Shomu's Biology. (2023). X ray crystallography principle and application. Available at: [Link]

  • University of Texas at San Antonio Libraries. Crystal structure refinement : a crystallographers guide to SHELXL. Available at: [Link]

  • Blow, D. (2000). X ray crystallography. British Medical Bulletin, 56(2), 398–410. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Cambridge Crystallographic Data Centre. CCDC – Cambridge Structural Database. Available at: [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. Available at: [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Rigaku. (2020). What is Single Crystal X-ray Diffraction? Available at: [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available at: [Link]

  • Li, Y., et al. (2009). 2-(3-Methoxyphenyl)butanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1165. Available at: [Link]

Sources

Foundational

Structural Elucidation of 2-(3-Methoxyphenoxy)oxolane via Infrared Spectroscopy: A Comprehensive Technical Guide

Executive Summary For drug development professionals and analytical chemists, the structural verification of complex ether-acetal hybrids is a critical quality control gateway. 2-(3-Methoxyphenoxy)oxolane is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural verification of complex ether-acetal hybrids is a critical quality control gateway. 2-(3-Methoxyphenoxy)oxolane is a highly specific molecular entity characterized by a tetrahydrofuran (oxolane) ring conjugated to a 3-methoxyphenoxy moiety at the C2 position. This creates a unique cyclic acetal linkage (O-C-O) combined with an aryl-alkyl ether system.

As a Senior Application Scientist, I approach the infrared (IR) spectroscopic analysis of this molecule not merely as a pattern-matching exercise, but as a study in vibrational causality. The presence of highly electronegative oxygen atoms in close proximity fundamentally alters the force constants of adjacent bonds, leading to highly diagnostic spectral shifts. This whitepaper provides an authoritative, self-validating framework for identifying 2-(3-Methoxyphenoxy)oxolane using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Mechanistic Causality of Vibrational Modes

To confidently assign the IR absorption bands of 2-(3-Methoxyphenoxy)oxolane, one must understand the quantum mechanical and dipole-moment interactions at play within its three primary structural domains.

The Acetal Linkage (O-C-O) and Oxolane Ring

Unlike a simple ether (C-O-C), the C2 position of the oxolane ring in this molecule forms an acetal linkage. The two oxygen atoms sharing a single carbon atom engage in strong vibrational coupling. This coupling splits the standard ether stretching frequency into a complex, high-intensity multiplet in the fingerprint region. The asymmetric O-C-O stretch typically manifests near 1110 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹[1]. The oxolane ring itself provides a baseline of aliphatic C-H stretching modes just below 3000 cm⁻¹[2].

The 3-Methoxyphenoxy System

The aromatic ring is meta-disubstituted (1,3-dioxygenated). The -OCH3 (methoxy) group attached to the aromatic ring exhibits a highly characteristic aliphatic C-H stretching band at approximately 2830 cm⁻¹[3]. This unusually low wavenumber for a C-H stretch is caused by the oxygen atom withdrawing electron density via induction while simultaneously donating via resonance, thereby weakening the adjacent C-H bond's force constant. Furthermore, the meta-disubstituted aromatic system presents diagnostic out-of-plane (OOP) bending vibrations[4]. The in-phase wagging of the three adjacent hydrogen atoms occurs near 780 cm⁻¹, while the isolated hydrogen atom wags near 690 cm⁻¹.

Quantitative Data Presentation

The following table synthesizes the expected quantitative IR data for 2-(3-Methoxyphenoxy)oxolane, categorizing the bands by their functional groups and explaining the physical causality behind their appearance.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
~3050 Weak-MedAromatic RingC-H stretching of the sp² hybridized carbons.
~2950, 2850 MediumOxolane RingAsymmetric and symmetric C-H stretching of aliphatic CH₂ groups in the strained 5-membered ring.
~2830 WeakMethoxy GroupSymmetric C-H stretch of the -OCH₃ group. Lowered frequency is due to the oxygen's inductive effect.
~1600, 1580, 1490 StrongAromatic RingC=C skeletal stretching. The splitting into multiple bands is highly characteristic of meta-disubstitution.
~1250 StrongAryl-Alkyl EtherAsymmetric C-O-C stretching. The enhanced dipole moment from the aromatic ring yields high intensity.
~1110 StrongAcetal (O-C-O)Asymmetric stretching of the cyclic acetal linkage, shifted due to vibrational coupling.
~1040 StrongAcetal / MethoxyOverlap of the symmetric O-C-O stretch and the symmetric C-O-C stretch of the methoxy group.
~780, 690 StrongAromatic RingOut-of-plane (OOP) C-H bending. Diagnostic for 1,3-disubstitution (meta) geometry.

Standardized ATR-FTIR Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes a causality check to prevent false positives or artifacts during the analysis of 2-(3-Methoxyphenoxy)oxolane.

Step 1: System Readiness & Background Validation

  • Action: Clean the ATR diamond crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Collect an air background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality/Validation: The background must show a perfectly flat baseline in the 1500–400 cm⁻¹ fingerprint region. Any residual peaks indicate cross-contamination, which will artificially skew the delicate O-C-O acetal bands.

Step 2: Sample Application & Evanescent Wave Optimization

  • Action: Apply 2-3 μL of the sample (if a viscous liquid) or a few milligrams (if a low-melting solid) directly onto the center of the ATR crystal. If solid, apply the pressure anvil until the torque slips.

  • Causality/Validation: ATR spectroscopy relies on an evanescent wave penetrating the sample by only ~0.5 to 2 μm. Poor physical contact leads to artificially low intensities, particularly at high wavenumbers (>3000 cm⁻¹), due to the wavelength-dependent nature of the penetration depth.

Step 3: Data Acquisition & Signal Processing

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 scans. Apply an ATR correction algorithm via the spectrometer's software.

  • Causality/Validation: ATR correction adjusts the relative peak intensities to match standard transmission spectra, ensuring that the critical 1250 cm⁻¹ and 1040 cm⁻¹ ether bands are properly scaled for library matching and quantitative comparison.

Step 4: Diagnostic Peak Verification (Self-Validation)

  • Action: Immediately verify the presence of the 2830 cm⁻¹ (methoxy) and 1110 cm⁻¹ (acetal) bands.

  • Causality/Validation: Acetals are prone to hydrolysis in the presence of trace ambient moisture and acid. If the 1110 cm⁻¹ band is diminished and a broad O-H stretch appears at ~3300 cm⁻¹, the sample has degraded into 3-methoxyphenol and 2-hydroxyoxolane. The analysis must be aborted and the sample re-purified.

Diagnostic Workflow Visualization

The following diagram maps the logical decision tree used by application scientists to systematically confirm the structure of 2-(3-Methoxyphenoxy)oxolane from a raw IR spectrum.

IR_Workflow Start IR Spectrum of 2-(3-Methoxyphenoxy)oxolane Region1 > 3000 cm⁻¹ High Frequency Start->Region1 Region2 2800 - 3000 cm⁻¹ Aliphatic Region Start->Region2 Region3 1400 - 1600 cm⁻¹ Double Bond Region Start->Region3 Region4 1000 - 1300 cm⁻¹ Fingerprint (C-O) Start->Region4 Region5 < 900 cm⁻¹ Aromatic Bending Start->Region5 Node1A ~3050 cm⁻¹ Aromatic C-H Stretch Region1->Node1A Node2A ~2950, 2850 cm⁻¹ Oxolane CH2 Stretch Region2->Node2A Node2B ~2830 cm⁻¹ Methoxy C-H Stretch Region2->Node2B Node3A ~1600, 1580, 1490 cm⁻¹ Aromatic C=C Stretch Region3->Node3A Node4A ~1250 cm⁻¹ Asymmetric C-O-C (Aryl ether) Region4->Node4A Node4B ~1110, 1040 cm⁻¹ O-C-O Acetal & Symmetric C-O-C Region4->Node4B Node5A ~780, 690 cm⁻¹ Meta-disubstituted C-H OOP Region5->Node5A

Diagnostic workflow for the IR spectral elucidation of 2-(3-Methoxyphenoxy)oxolane.

References

  • National Institute of Standards and Technology (NIST). "Tetrahydrofuran - the NIST WebBook." NIST Standard Reference Database 69. URL:[Link]

  • National Institute of Standards and Technology (NIST). "m-Guaiacol (3-Methoxyphenol) - the NIST WebBook." NIST Standard Reference Database 69. URL:[Link]

  • Taylor & Francis. "Attenuated total reflectance-mid infrared spectroscopy combined with chemometrics: rapid assessment tool for the characterization and discrimination of papers based on their fiber contents." URL:[Link]

  • MDPI. "Surface Chemical and Morphological Analysis of Chitosan/1,3-β-d-Glucan Polysaccharide Films Cross-Linked at 90 °C." Materials. URL:[Link]

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 2-(3-Methoxyphenoxy)oxolane in Organic Solvents

Executive Summary 2-(3-Methoxyphenoxy)oxolane is an oxygen-rich, moderately polar organic compound characterized by an aliphatic cyclic ether (oxolane/tetrahydrofuran ring) linked via an acetal-like oxygen to a 3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxyphenoxy)oxolane is an oxygen-rich, moderately polar organic compound characterized by an aliphatic cyclic ether (oxolane/tetrahydrofuran ring) linked via an acetal-like oxygen to a 3-methoxyphenoxy moiety. In pharmaceutical development and process chemistry, defining the solubility profile of such intermediates is critical for optimizing reaction kinetics, designing crystallization workflows, and ensuring efficient purification.

This technical guide synthesizes thermodynamic theory with empirical validation to establish a robust solvent selection framework for 2-(3-Methoxyphenoxy)oxolane, adhering to international regulatory standards.

Structural Causality and Thermodynamic Principles

Solubility is not a random phenomenon; it is dictated by the thermodynamic principle of molecular complementarity, mathematically formalized by[1]. The solvation mechanics of 2-(3-Methoxyphenoxy)oxolane are directly governed by its specific structural features:

  • Dispersion Forces ( δd​ ): The 11-carbon framework, particularly the aromatic benzene ring and the aliphatic oxolane ring, provides substantial hydrophobic bulk. This ensures a high affinity for non-polar and aromatic solvents.

  • Polarity ( δp​ ): The molecule possesses three oxygen atoms. The asymmetric distribution of electron density around these ether linkages creates a permanent dipole moment, facilitating solvation in polar aprotic solvents.

  • Hydrogen Bonding ( δh​ ): Crucially, 2-(3-Methoxyphenoxy)oxolane has zero hydrogen bond donors but three hydrogen bond acceptors . This asymmetry prevents self-association via H-bonds, lowering the energy required to disrupt its pure state. Consequently, it exhibits exceptionally high solubility in solvents capable of acting as H-bond donors (e.g., alcohols).

HSP_Interactions Solute 2-(3-Methoxyphenoxy)oxolane Dispersion Dispersion (δd) Aromatic & Aliphatic Solute->Dispersion Polar Polar (δp) Ether Dipoles Solute->Polar Hbond H-Bonding (δh) 3 H-Bond Acceptors Solute->Hbond Solvent Target Organic Solvent Dispersion->Solvent Hydrophobic Match Polar->Solvent Dipole-Dipole Hbond->Solvent H-Bond Donor Match

Figure 1: Thermodynamic interaction pathways governing the solvation of 2-(3-Methoxyphenoxy)oxolane.

Predictive Solvent Profiling & Regulatory Strategy

In drug development, solvent selection must balance thermodynamic capacity with safety and environmental impact. The following table categorizes the predicted solubility profile of 2-(3-Methoxyphenoxy)oxolane while strictly adhering to the[2].

Quantitative Data Summary: Predicted Solvent Compatibility
SolventICH Q3C ClassExpected SolubilityMechanistic Rationale
Dichloromethane (DCM) Class 2Very High (>100 mg/mL)Strong dipole match ( δp​ ) with ether linkages; excellent dispersion match.
Ethyl Acetate (EtOAc) Class 3High (>50 mg/mL)Ideal polar aprotic environment; matches the H-bond acceptor profile without competing.
Ethanol (EtOH) Class 3High (>50 mg/mL)Solvent acts as a strong H-bond donor to the solute's three ether oxygens ( δh​ ).
Toluene Class 2Moderate to HighStrong π−π stacking and dispersion interactions ( δd​ ) with the phenoxy ring.
Heptane Class 3Low to ModerateLacks polar and H-bonding capabilities; relies solely on weak dispersion forces.

Expert Note on Chemical Stability: The linkage at the 2-position of the oxolane ring is an acetal. While stable in basic and neutral organic solvents, acetals are highly sensitive to acid-catalyzed hydrolysis or ring-opening. When utilizing halogenated solvents like DCM, ensure the absence of trace hydrochloric acid (often formed via photolytic degradation of the solvent) to prevent degradation of the solute.

Empirical Validation: Self-Validating Shake-Flask Protocol

While HSP provides a predictive framework, precise thermodynamic solubility must be empirically validated. The classical "shake-flask" method, adapted from the principles of [3] and[4], remains the gold standard.

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system —meaning the experimental design inherently checks its own accuracy.

Step-by-Step Methodology

1. Solvent Saturation (Preparation)

  • Action: Add 500 mg of 2-(3-Methoxyphenoxy)oxolane to 5 mL of the target organic solvent in a sealed, amber borosilicate glass vial.

  • Causality: The amber glass prevents UV-induced solvent degradation. Adding a vast excess of the compound ensures that the chemical potential of the solute in the solvent equals the chemical potential of the pure phase, fulfilling the thermodynamic definition of a saturated solution[5].

2. Isothermal Equilibration

  • Action: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 150 RPM.

  • Causality: Temperature fluctuations drastically alter solubility constants. Maintaining strict isothermal conditions prevents the "heat-cool" cycling that leads to supersaturation artifacts.

3. The Self-Validation Loop (Equilibrium Check)

  • Action: Extract 100 µL aliquots at t=24 hours and t=48 hours.

  • Causality: Kinetic dissolution rates can masquerade as thermodynamic limits. By comparing the concentration at 24h and 48h, we validate equilibrium. If the concentration difference ( ΔC ) is <5% , true thermodynamic equilibrium is confirmed. If ΔC≥5% , shaking must continue.

4. Phase Separation

  • Action: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25.0 °C. Verify the absence of micro-suspensions in the supernatant using a laser pointer (checking for the Tyndall effect).

  • Causality: Traditional syringe filtration introduces two critical errors: 1) adsorption of the lipophilic solute onto the filter membrane, and 2) pressure-induced temperature shifts. High-speed centrifugation eliminates both variables.

5. Analytical Quantification

  • Action: Dilute the supernatant appropriately and analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water mobile phase, detecting at the aromatic λmax​ ~270 nm).

ShakeFlask Start 1. Solvent Saturation (Excess Solute Added) Equilibration 2. Isothermal Shaking (24h & 48h Timepoints) Start->Equilibration Validation 3. Equilibrium Check (ΔC < 5% between timepoints?) Equilibration->Validation Validation->Equilibration No (ΔC ≥ 5%) Separation 4. Phase Separation (Centrifugation & Tyndall Test) Validation->Separation Yes (ΔC < 5%) Analysis 5. HPLC-UV Analysis (Quantification) Separation->Analysis

Figure 2: Self-validating workflow for the thermodynamic shake-flask solubility assay.

Conclusion

The solubility profile of 2-(3-Methoxyphenoxy)oxolane is defined by its strong dispersion capabilities and its nature as a multiple hydrogen-bond acceptor. For downstream processing, Ethyl Acetate and Ethanol represent the most strategic solvent choices, offering high solubility capacities while maintaining compliance with ICH Q3C Class 3 safety profiles. By employing the self-validating shake-flask methodology outlined above, researchers can confidently generate the precise thermodynamic data required for robust process chemistry and formulation development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge. URL:[Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • World Health Organization (WHO). (2019). Annex 4: Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(3-Methoxyphenoxy)oxolane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Process Optimization Introduction and Mechanistic Overview 2-(3-Methoxyphenoxy)oxolane (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Process Optimization

Introduction and Mechanistic Overview

2-(3-Methoxyphenoxy)oxolane (also known as 2-(3-methoxyphenoxy)tetrahydrofuran) is a mixed acetal compound frequently utilized as a versatile building block or a protected intermediate in pharmaceutical synthesis. The oxolane ring provides a stable yet cleavable ether-like linkage, which is highly valuable in the design of prodrugs or complex molecular scaffolds.

The most efficient and scalable synthetic route to access this compound is the acid-catalyzed addition of 3-methoxyphenol to 2,3-dihydrofuran. This reaction proceeds via the protonation of the electron-rich enol ether (2,3-dihydrofuran) to generate a highly reactive oxocarbenium ion intermediate[1]. Subsequent nucleophilic attack by the hydroxyl group of 3-methoxyphenol yields the desired acetal.

Because acetals are sensitive to strongly acidic aqueous conditions, the choice of catalyst and workup procedure is critical. We employ Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. Unlike strong mineral acids or unbuffered sulfonic acids, PPTS provides sufficient acidity to drive the oxocarbenium formation without inducing the unwanted homopolymerization of 2,3-dihydrofuran.

SynthesisWorkflow R1 3-Methoxyphenol (Nucleophile) Rxn Acid-Catalyzed Acetalization R1->Rxn R2 2,3-Dihydrofuran (Electrophile Precursor) R2->Rxn Cat PPTS Catalyst (DCM, 0°C to RT) Cat->Rxn Quench NaHCO3 Quench (Prevents Hydrolysis) Rxn->Quench 2-4 hours Purify Flash Chromatography (Et3N deactivated silica) Quench->Purify Organic Layer Prod 2-(3-Methoxyphenoxy)oxolane (Target Acetal) Purify->Prod Pure Fractions

Synthesis workflow for 2-(3-Methoxyphenoxy)oxolane highlighting critical control points.

Experimental Methodology

Reagents and Equipment Preparation
  • 3-Methoxyphenol: 1.0 equivalent (eq). Ensure high purity; phenolic impurities can lead to mixed acetal byproducts[2].

  • 2,3-Dihydrofuran: 1.5 eq. Use freshly distilled reagent to avoid polymeric degradation products[1].

  • Pyridinium p-toluenesulfonate (PPTS): 0.1 eq (catalytic).

  • Dichloromethane (DCM): Anhydrous. Moisture must be rigorously excluded to prevent the competitive formation of 2-hydroxytetrahydrofuran (lactol).

  • Equipment: Flame-dried multi-neck round-bottom flask, inert gas (N₂ or Ar) line, magnetic stirrer, and temperature-controlled cooling bath.

Step-by-Step Synthesis Protocol

Step 1: System Initialization

  • Purge the flame-dried reaction flask with Nitrogen.

  • Dissolve 3-methoxyphenol (10.0 mmol, 1.24 g) in anhydrous DCM (25 mL)[3].

  • Add PPTS (1.0 mmol, 250 mg) to the stirring solution. Causality: PPTS is only partially soluble in DCM at this stage, but its mild acidity is sufficient to initiate the reaction without degrading the starting materials.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 2,3-dihydrofuran (15.0 mmol, 1.05 g, 1.13 mL) dropwise over 15 minutes via a syringe. Causality: The protonation of the enol ether is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the dimerization/polymerization of 2,3-dihydrofuran, ensuring a high yield of the cross-coupled product.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active 3-methoxyphenol spot indicates completion.

Step 4: Quenching and Workup (Self-Validating Step)

  • Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: This is a critical self-validating step. Acetals are highly susceptible to hydrolysis under acidic conditions. Neutralizing the PPTS immediately halts the reaction and protects the newly formed acetal linkage during the aqueous workup.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a temperature not exceeding 30 °C.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel. Causality: Standard silica gel is slightly acidic and can cleave the product on the column. To prevent this, pre-treat the silica gel with 1% Triethylamine (Et₃N) in the starting eluent (Hexane) to neutralize acidic sites.

  • Elute with a gradient of Hexane to 10% Ethyl Acetate in Hexane.

  • Pool the product-containing fractions and evaporate to yield 2-(3-Methoxyphenoxy)oxolane as a clear, viscous oil.

Reaction Optimization Data

To establish the robustness of this protocol, various catalytic conditions were evaluated. The data below summarizes the quantitative impact of catalyst selection on the reaction yield and byproduct formation.

CatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
p-TSA (0.05 eq)DCM0 to RT1.545%Fast reaction, but significant dihydrofuran polymerization observed due to high acidity.
BF3​⋅OEt2​ (0.1 eq)THF-78 to 02.062%Moderate yield; trace cleavage of the methoxy group observed.
PPTS (0.1 eq) DCM 0 to RT 3.0 88% Optimal. Mild acidity prevents polymerization; clean conversion to the target acetal.
None (Control)DCMRT24.00%No reaction; confirms necessity of acid-catalyzed oxocarbenium formation.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃): Characteristic acetal proton (O-CH-O) expected as a multiplet around δ 5.4 - 5.6 ppm. Methoxy protons (-OCH₃) will appear as a sharp singlet at δ 3.8 ppm. The oxolane ring protons will appear as complex multiplets between δ 1.8 - 4.0 ppm.

  • MS (ESI+): Expected m/z for [M+Na]+ is 217.1.

Sources

Application

Application Notes and Protocols for the Catalytic Preparation of 2-(3-Methoxyphenoxy)oxolane

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the catalytic synthesis of 2-(3-Methoxyphenoxy)oxolane, a key intermediate in the development of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the catalytic synthesis of 2-(3-Methoxyphenoxy)oxolane, a key intermediate in the development of various pharmaceutical compounds. The focus of this application note is on a robust and scalable method utilizing Phase-Transfer Catalysis (PTC) for the etherification of 3-methoxyphenol with 2-halotetrahydrofuran. We will delve into the mechanistic underpinnings of this catalytic approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. Furthermore, we will briefly explore advanced catalytic methods such as the Buchwald-Hartwig C-O coupling as a potential alternative for this transformation.

Introduction: The Significance of the Aryloxolane Moiety

The 2-aryloxolane structural motif is a prevalent feature in a multitude of biologically active molecules and natural products. The ether linkage to a substituted aromatic ring and the presence of the tetrahydrofuran (oxolane) ring system impart unique physicochemical properties that are often crucial for molecular recognition and pharmacological activity. The specific target of this guide, 2-(3-Methoxyphenoxy)oxolane, serves as a valuable building block in medicinal chemistry, with potential applications in the synthesis of novel therapeutic agents. The development of efficient and scalable catalytic methods for the synthesis of such molecules is therefore of paramount importance in drug discovery and development.

Catalytic Approach: Phase-Transfer Catalysis for C-O Bond Formation

Phase-Transfer Catalysis (PTC) is a powerful and versatile technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] This methodology is particularly well-suited for the Williamson ether synthesis, where a phenoxide, typically soluble in the aqueous phase, needs to react with an alkyl halide, which is soluble in the organic phase.[3]

The Principle of Phase-Transfer Catalysis in Ether Synthesis

The core principle of PTC in this context involves the use of a phase-transfer catalyst, commonly a quaternary ammonium or phosphonium salt, to transport the phenoxide anion from the aqueous phase into the organic phase.[1] Once in the organic phase, the "naked" and highly reactive phenoxide anion can readily undergo a nucleophilic substitution reaction with the alkyl halide to form the desired ether. The catalyst then returns to the aqueous phase to repeat the cycle. This process offers several advantages over traditional homogeneous reactions, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the elimination of the need for anhydrous solvents.[2]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Phenoxide 3-Methoxyphenoxide Anion Base->Phenoxide Deprotonation Phenol 3-Methoxyphenol Phenol->Phenoxide Catalyst_Phenoxide_aq Q⁺(ArO⁻) Phenoxide->Catalyst_Phenoxide_aq Catalyst_aq Catalyst (Q⁺X⁻) Catalyst_aq->Catalyst_Phenoxide_aq Anion Exchange Catalyst_org Q⁺(ArO⁻) Catalyst_Phenoxide_aq->Catalyst_org Phase Transfer Alkyl_Halide 2-Halotetrahydrofuran Product 2-(3-Methoxyphenoxy)oxolane Alkyl_Halide->Product Catalyst_Halide_org Q⁺X⁻ Product->Catalyst_Halide_org Catalyst_org->Product SN2 Reaction Catalyst_Halide_org->Catalyst_aq Phase Transfer

Figure 1: General workflow for the Phase-Transfer Catalyzed synthesis of 2-(3-Methoxyphenoxy)oxolane.

Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 2-(3-Methoxyphenoxy)oxolane

This protocol is a representative procedure based on established principles of phase-transfer catalyzed ether synthesis. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier
3-Methoxyphenol150-19-6124.14>98%Sigma-Aldrich
2-Chlorotetrahydrofuran13357-58-1106.55>97%Combi-Blocks
Sodium Hydroxide1310-73-240.00>98%Fisher Scientific
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37>99%Acros Organics
Toluene108-88-392.14AnhydrousVWR
Deionized Water7732-18-518.02--
Magnesium Sulfate (anhydrous)7487-88-9120.37>99.5%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxyphenol (10.0 g, 80.5 mmol, 1.0 eq), tetrabutylammonium bromide (1.30 g, 4.03 mmol, 0.05 eq), and toluene (100 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Base: Prepare a solution of sodium hydroxide (4.83 g, 120.8 mmol, 1.5 eq) in deionized water (50 mL). Slowly add the aqueous sodium hydroxide solution to the stirred organic mixture.

  • Addition of Alkyl Halide: To the biphasic mixture, add 2-chlorotetrahydrofuran (9.42 g, 88.6 mmol, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring to ensure efficient mixing of the two phases. Maintain the reaction at this temperature for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 3-methoxyphenol spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-Methoxyphenoxy)oxolane.

Data Presentation and Expected Results

ParameterValue/ConditionRationale
Reactant Ratio 3-Methoxyphenol:2-Chlorotetrahydrofuran = 1:1.1A slight excess of the alkylating agent is used to ensure complete consumption of the limiting phenol.
Catalyst Loading 5 mol% TBABThis loading is typically sufficient to ensure an efficient reaction rate. Higher loadings may not significantly improve the yield and increase costs.
Base 1.5 equivalents of NaOHAn excess of base is required to drive the deprotonation of the phenol to completion.
Solvent System Toluene/WaterA biphasic system is essential for phase-transfer catalysis. Toluene is a common choice for the organic phase due to its ability to dissolve the reactants and its suitable boiling point.
Temperature 80°CThis temperature provides a good balance between reaction rate and minimizing potential side reactions.
Reaction Time 6-8 hoursThe reaction should be monitored to determine the optimal time for completion.
Expected Yield >85% (after purification)Based on similar phase-transfer catalyzed etherification reactions.

Alternative Catalytic Strategy: Buchwald-Hartwig C-O Coupling

For substrates that may be sensitive to the basic conditions of the Williamson ether synthesis or for accessing a broader range of aryloxolanes, the Buchwald-Hartwig C-O coupling presents a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-O bonds between aryl halides or triflates and alcohols, including phenols.[6]

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and reductive elimination to form the desired aryl ether and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange + Ar'OH, Base Phenoxide_Coordination Phenoxide Coordination Ligand_Exchange->Phenoxide_Coordination PdII_phenoxide (ArO)Pd(II)(Ar)L_n Phenoxide_Coordination->PdII_phenoxide Red_Elim Reductive Elimination PdII_phenoxide->Red_Elim Red_Elim->Pd0 Product Ar-O-R Red_Elim->Product

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(3-Methoxyphenoxy)oxolane using a robust and scalable phase-transfer catalysis protocol. The provided step-by-step procedure, along with the discussion of the underlying principles and alternative catalytic methods, should serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The successful application of these methods will enable the efficient production of this key intermediate, facilitating further research into its potential applications.

References

  • (No author given). Synthesis of 2-alkylidenetetrahydrofurans by Ru-catalyzed regio- and stereoselective codimerization of dihydrofurans with alpha,beta-unsaturated esters. PubMed. [Link]

  • (No author given). Synthetic methods to access α‐arylated tetrahydrofurans and this work.... ResearchGate. [Link]

  • (No author given). Synthesis of 2-alkylidenetetrahydrofurans by Ru-catalyzed regio- and stereoselective codimerization of dihydrofurans with α,β-unsaturated esters. Chemical Communications (RSC Publishing). [Link]

  • (No author given). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • (No author given). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. University of Oviedo. [Link]

  • (No author given). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • (No author given). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. PMC. [Link]

  • (No author given). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • (No author given). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. PMC. [Link]

  • (No author given). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • (No author given). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Method

Applications of 2-(3-Methoxyphenoxy)oxolane in pharmaceutical intermediates

Application Note: Advanced Applications of 2-(3-Methoxyphenoxy)oxolane in Pharmaceutical Intermediates Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the regioselective functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of 2-(3-Methoxyphenoxy)oxolane in Pharmaceutical Intermediates

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the regioselective functionalization of unsymmetrical resorcinol derivatives remains a significant challenge. 2-(3-Methoxyphenoxy)oxolane (also known as 3-methoxyphenyl 2-tetrahydrofuranyl ether) serves as a highly versatile, orthogonally protected intermediate [1]. By temporarily masking the free phenolic hydroxyl group of 3-methoxyphenol with an oxolanyl (tetrahydrofuranyl, THF) moiety, chemists can finely tune the steric and electronic environment of the aromatic ring. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing 2-(3-methoxyphenoxy)oxolane in the synthesis of high-value pharmaceutical building blocks.

Mechanistic Rationale & E-E-A-T Insights

Why the Oxolanyl (THF) Protecting Group?

The choice of a protecting group in multi-step API synthesis is dictated by the principles of orthogonality and mild cleavage. While the tetrahydropyranyl (THP) ether is ubiquitous, the 2-tetrahydrofuranyl (THF) ether is often superior for sterically hindered or highly sensitive substrates [2].

  • Causality in Experimental Design: The oxolanyl group is less sterically demanding than THP, allowing for higher yielding protection of hindered phenols. Furthermore, the THF ether cleaves at a rate approximately 10 to 50 times faster than the corresponding THP ether under mild acidic conditions (e.g., PPTS in methanol) [3]. This rapid deprotection kinetic prevents the degradation of acid-labile pharmacophores introduced during downstream cross-coupling or halogenation.

  • Regiocontrol: In 3-methoxyphenol, the methoxy and hydroxyl groups direct electrophilic aromatic substitution to competing positions. Converting the hydroxyl to a bulky oxolanyl ether alters the steric bulk, effectively shutting down substitution at the highly congested 2-position and directing electrophiles (like bromonium ions) exclusively to the 4- or 6-positions.

Mechanism of Formation

Historically, THF ethers were synthesized using toxic chromium reagents [2]. Modern, sustainable protocols utilize direct oxidative C(sp³)–H bond activation of the tetrahydrofuran solvent itself. In the presence of a copper catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, a tetrahydrofuranyl radical is generated, which rapidly couples with the phenol to form the acetal-type ether in high yields [4].

Data Presentation: Protecting Group Comparison

To justify the selection of the oxolanyl group for 3-methoxyphenol functionalization, the following table summarizes the operational parameters of common phenolic protecting groups.

Protecting GroupStability to Base/NucleophilesSteric BulkDeprotection ConditionsOrthogonality to Methoxy
Methyl Ether (-Me) ExcellentLowHarsh (BBr₃, HBr/AcOH)None (Identical)
Benzyl Ether (-Bn) ExcellentModerateHydrogenolysis (H₂/Pd-C)High
Tetrahydropyranyl (-THP) ExcellentHighAcidic (pH < 4, moderate time)High
Oxolanyl (-THF) ExcellentModerateMild Acidic (pH < 5, rapid)High

Experimental Protocols (Self-Validating System)

The following protocols are designed as a self-validating system: the success of the protection step (Protocol A) is immediately verified by the regioselectivity observed in the downstream functionalization (Protocol B).

Protocol A: Synthesis of 2-(3-Methoxyphenoxy)oxolane via C–H Activation

Objective: Mask the free phenol to alter steric directing effects.

  • Preparation: Charge an oven-dried 100 mL Schlenk flask with 3-methoxyphenol (10.0 mmol) and CuI (0.5 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL). The THF serves as both the solvent and the reactant.

  • Oxidant Addition: Dropwise, add an aqueous solution of TBHP (70 wt%, 15.0 mmol) over 10 minutes at room temperature to prevent thermal runaway.

  • Reaction: Stir the mixture at 60 °C for 12 hours under an argon atmosphere. Causality: Heating promotes the efficient generation of the THF radical necessary for the C-O coupling [4].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual peroxides. Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc 9:1). Pure 2-(3-methoxyphenoxy)oxolane will show a characteristic acetal proton triplet near δ 5.8 ppm in ¹H NMR.

Protocol B: Regioselective Bromination

Objective: Introduce a bromine atom for downstream Suzuki-Miyaura cross-coupling.

  • Preparation: Dissolve 2-(3-methoxyphenoxy)oxolane (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 5.0 mmol) in small portions. Causality: The extreme cold combined with the bulky oxolanyl group forces the bromination exclusively to the para-position relative to the methoxy group (4-bromo derivative), avoiding the 2-position.

  • Completion: Allow the reaction to stir for 2 hours at -78 °C, then quench with saturated NaHCO₃. Extract and concentrate.

Protocol C: Mild Deprotection

Objective: Unmask the phenol to yield the target pharmaceutical intermediate.

  • Reaction: Dissolve the brominated intermediate in methanol (15 mL). Add pyridinium p-toluenesulfonate (PPTS, 0.5 mmol, 10 mol%).

  • Cleavage: Stir at room temperature for 1 hour. Causality: The oxolanyl group rapidly hydrolyzes in mild acid, whereas a THP group would require heating or stronger acids that might trigger debromination.

  • Isolation: Evaporate the methanol, dissolve in diethyl ether, wash with water, and concentrate to yield pure 4-bromo-3-methoxyphenol.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and chemical transformations described in the protocols above.

SyntheticWorkflow A 3-Methoxyphenol (Starting Material) B Cu-Catalyzed C-H Activation (THF, TBHP oxidant) A->B C 2-(3-Methoxyphenoxy)oxolane (Protected Intermediate) B->C D Regioselective Bromination (NBS, -78°C) C->D E Brominated Oxolane Intermediate (Sterically Directed) D->E F Mild Acidic Deprotection (PPTS, MeOH) E->F G 4-Bromo-3-methoxyphenol (Target Pharmaceutical Building Block) F->G

Figure 1: Synthetic workflow for the regioselective functionalization of 3-methoxyphenol via an oxolane intermediate.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.Link[1]

  • Baati, R., Valleix, A., Mioskowski, C., Barma, D. K., & Falck, J. R. "A Convenient Synthesis of 2-Tetrahydrofuranyl Ethers." Organic Letters, 2000, 2(4), 485–487. Link[2]

  • Falck, J. R., Li, D. R., Bejot, R., & Mioskowski, C. "An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group." Tetrahedron Letters, 2006, 47(29), 5111-5113. Link[3]

  • ResearchGate Community. "Copper catalyzed C–O bond formation by direct C–H activation of THF with phenols: an approach to the synthesis of phenyl tetrahydrofuranyl ethers." ResearchGate, Accessed April 2026. Link[4]

Sources

Application

Stability-Indicating HPLC Method Development and Validation for 2-(3-Methoxyphenoxy)oxolane

Introduction & Chemical Rationale 2-(3-Methoxyphenoxy)oxolane is a synthetic intermediate and molecular scaffold characterized by an oxolane (tetrahydrofuran) ring linked via an oxygen atom to a 3-methoxyphenyl group. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

2-(3-Methoxyphenoxy)oxolane is a synthetic intermediate and molecular scaffold characterized by an oxolane (tetrahydrofuran) ring linked via an oxygen atom to a 3-methoxyphenyl group. Structurally, this connectivity forms a mixed O,O-acetal (specifically, an aryloxy-substituted cyclic ether).

The primary analytical challenge in quantifying this compound lies in the inherent chemical instability of the acetal linkage. Acetals are highly susceptible to acid-catalyzed hydrolysis, rapidly degrading into their corresponding alcohols and aldehydes or hemiacetals[1]. In standard reversed-phase HPLC (RP-HPLC), the use of acidic mobile phase modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic acid) and the presence of residual acidic silanol groups on traditional silica stationary phases will induce severe on-column degradation[2]. This phenomenon manifests as peak splitting, poor recovery, and inaccurate quantification.

To ensure analytical integrity, a stability-indicating assay method (SIAM) must be engineered specifically to protect the acetal bond during analysis[3]. This guide details the causality-driven development of a self-validating RP-HPLC protocol using alkaline conditions and hybrid stationary phases.

Method Development Strategy: The Causality of Experimental Choices

A robust method cannot be developed by trial and error; it must be designed around the molecule's physicochemical vulnerabilities.

  • Stationary Phase Selection: Traditional Type-A or Type-B silica columns possess acidic surface silanols that act as solid-state catalysts for acetal cleavage[2]. To prevent this, we utilize a hybrid organic-inorganic C18 column (e.g., Waters XBridge C18). These columns are synthesized with ethylene bridges in the silica matrix, drastically reducing silanol activity and allowing for stability at high pH.

  • Mobile Phase & pH Control: To completely suppress hydrolysis, the mobile phase pH must be maintained firmly above 7.0. A 10 mM Ammonium Bicarbonate buffer adjusted to pH 8.0 was selected as the aqueous phase. Acetonitrile (ACN) was chosen as the organic modifier due to its lower viscosity and superior elution profile for aromatic ethers.

  • Detection Wavelength: The chromophoric center of the intact molecule is the 3-methoxyphenoxy moiety. Spectroscopic literature confirms that 3-methoxyphenol derivatives exhibit a distinct UV absorption maximum ( λmax​ ) at approximately 273 nm[4]. Consequently, 273 nm ensures an optimal signal-to-noise ratio.

Workflow A Target: 2-(3-Methoxyphenoxy)oxolane B Risk: Acetal Cleavage via Acid A->B C Action: pH 8.0 NH4HCO3 Buffer B->C D Action: Hybrid Silica Column B->D E Result: Stable Chromatography C->E D->E

Fig 1: Logical workflow for mitigating acetal hydrolysis during HPLC method development.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in safeguards. For example, sample diluents are explicitly buffered to prevent degradation while sitting in the autosampler queue.

Chromatographic Conditions
ParameterConditionRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHybrid silica prevents acid-catalyzed cleavage.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.0)Maintains an alkaline environment to protect the acetal.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity, excellent selectivity for aromatics.
Gradient 0-2 min: 20% B2-10 min: 20 80% B10-12 min: 80% BEnsures baseline resolution of polar degradants from the non-polar API.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 273 nmMatches the λmax​ of the 3-methoxyphenoxy moiety[4].
Injection Vol 10 µLPrevents column overloading and peak fronting.
Sample Preparation
  • Self-Validating Diluent: 50:50 v/v Mobile Phase A (pH 8.0) : Acetonitrile.

    • Critical Insight: Never use unbuffered water or pure organic solvents exposed to ambient CO 2​ (which forms carbonic acid) as a diluent. Even mild acidity in the autosampler vial will cause the acetal to degrade over a 24-hour sequence.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(3-Methoxyphenoxy)oxolane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the buffered diluent to obtain a 100 µg/mL stock solution.

Forced Degradation (Stability-Indicating) Protocol

To prove the method is stability-indicating, the API must be stressed to generate its primary degradants[3]. For this molecule, acidic hydrolysis yields 3-methoxyphenol and 2-hydroxytetrahydrofuran (which exists in equilibrium with its open-chain form, 4-hydroxybutanal)[5].

Crucial Step - Pre-Injection Neutralization: When performing forced degradation, you must neutralize the sample before injecting it. Injecting a highly acidic sample (e.g., 0.1 N HCl) will cause a localized pH drop at the column head, instantaneously degrading the intact acetal during the injection cycle and yielding false-positive degradation rates.

  • Acidic Stress: Transfer 5 mL of stock solution to a vial. Add 1 mL of 0.1 N HCl. Stir for 10 minutes at ambient temperature. Neutralize with 1 mL of 0.1 N NaOH before dilution to the final volume.

  • Alkaline Stress: Transfer 5 mL of stock solution to a vial. Add 1 mL of 1.0 N NaOH. Stir for 24 hours at 60°C. Neutralize with 1 mL of 1.0 N HCl before dilution.

  • Oxidative Stress: Transfer 5 mL of stock solution to a vial. Add 1 mL of 3% H 2​ O 2​ . Stir for 24 hours at ambient temperature.

  • Thermal Stress: Expose 10 mg of solid sample to 80°C for 48 hours in a convection oven, then dissolve in the buffered diluent.

Degradation A 2-(3-Methoxyphenoxy)oxolane B H+ / H2O (Acidic Stress) A->B C 3-Methoxyphenol (UV Active at 273 nm) B->C D 4-Hydroxybutanal (UV Inactive) B->D

Fig 2: Acid-catalyzed degradation pathway of 2-(3-Methoxyphenoxy)oxolane.

Results & Data Presentation

The forced degradation study confirms the chemical causality predicted by the molecule's structure. The acetal is highly labile in acid but robust in alkaline environments[1].

Analytical Note on Mass Balance: The aliphatic degradant (4-hydroxybutanal) lacks a conjugated π -system and therefore exhibits negligible UV absorbance at 273 nm. Consequently, UV mass balance calculations must rely entirely on the stoichiometric recovery of the 3-methoxyphenol degradant.

Stress ConditionReagents & EnvironmentTime & TempDegradation (%)Primary Degradant Detected
Acidic 0.1 N HCl10 min, 25°C> 95%3-Methoxyphenol (RT ~4.2 min)
Alkaline 1.0 N NaOH24 hr, 60°C< 2%None significant
Oxidative 3% H 2​ O 2​ 24 hr, 25°C~ 5%Unidentified minor polar peaks
Thermal Solid state48 hr, 80°C< 1%None significant

By utilizing a pH 8.0 buffered mobile phase and a hybrid silica column, the intact 2-(3-Methoxyphenoxy)oxolane elutes sharply (RT ~8.5 min) with excellent peak symmetry (Tailing factor 1.1), completely resolved from its phenolic degradation product.

References

  • [2] CORESTA. Analysis of Citral Dimethyl Acetal and Other Acetals by HPLC. Available at: [Link]

  • [4] National Institutes of Health (PMC). A New Phenolic Glycoside from Chamaecyparis obtusa var. breviramea f. crippsii. Available at: [Link]

  • [5] ResearchGate. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Available at: [Link]

  • [3] RJ Wave. Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Available at:[Link]

Sources

Method

Application Note: Using 2-(3-Methoxyphenoxy)oxolane in Nickel-Catalyzed C(sp³)–C(sp²) Cross-Coupling Reactions

Executive Summary & Strategic Utility The incorporation of saturated oxygen heterocycles into drug candidates is a proven strategy to improve pharmacokinetic profiles, increase aqueous solubility, and escape the "flatlan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The incorporation of saturated oxygen heterocycles into drug candidates is a proven strategy to improve pharmacokinetic profiles, increase aqueous solubility, and escape the "flatland" of planar aromatic rings. Traditionally, the synthesis of 2-substituted oxolanes (tetrahydrofurans) relies on the cross-coupling of unstable α-halo ethers, which are prone to decomposition and β-hydride elimination.

2-(3-Methoxyphenoxy)oxolane emerges as a highly stable, bench-top accessible electrophile that circumvents these limitations. By functioning as an oxolanyl radical precursor via targeted C–O bond activation, this reagent enables modular C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation under mild, reductive nickel-catalyzed conditions[1]. This application note details the mechanistic rationale, quantitative substrate scope, and self-validating protocols for deploying 2-(3-methoxyphenoxy)oxolane in cross-coupling workflows.

Mechanistic Rationale: The Causality of Reagent Design

The structural design of 2-(3-methoxyphenoxy)oxolane is highly deliberate. The exocyclic 3-methoxyphenoxy group serves as a finely tuned leaving group for single-electron transfer (SET) activation[2]:

  • Electronic Tuning: The electron-withdrawing nature of the phenoxy core (relative to aliphatic alkoxides) increases its leaving group ability. Concurrently, the 3-methoxy substituent provides resonance stabilization to the resulting phenoxide, ensuring the acetal remains stable to ambient moisture but reactive under Lewis acidic conditions.

  • Catalytic Cycle: The reaction operates via a dual-activation pathway[3]. A Lewis acid (e.g., TMSCl) coordinates to the exocyclic oxygen, weakening the C–O bond. A reductant (Zn dust or a photocatalyst) donates an electron, triggering mesolytic cleavage to generate an α-oxy radical (oxolanyl radical). Simultaneously, a Ni(0) catalyst undergoes oxidative addition into an aryl halide to form an Ar–Ni(II)–X species. The oxolanyl radical is rapidly captured by this Ni(II) intermediate, forming a high-valent Ar–Ni(III)(oxolanyl)–X complex. Reductive elimination furnishes the 2-aryl oxolane product, and the resulting Ni(I) species is reduced back to Ni(0) to close the cycle[4].

G Ni0 Ni(0) Catalyst ArNiII Ar-Ni(II)-X Ni0->ArNiII Oxidative Addition (+ Ar-X) ArNiIII Ar-Ni(III)(Oxolanyl)-X ArNiII->ArNiIII Radical Capture NiI Ni(I)-X ArNiIII->NiI Reductive Elimination Product 2-Substituted Oxolane ArNiIII->Product NiI->Ni0 Reduction (+ Zn or SET) Acetal 2-(3-Methoxyphenoxy)oxolane Radical Oxolanyl Radical Acetal->Radical Lewis Acid / SET (- 3-Methoxyphenoxide) Radical->ArNiIII

Catalytic cycle for Ni-catalyzed cross-coupling of 2-(3-methoxyphenoxy)oxolane.

Quantitative Data & Substrate Scope

The following table summarizes the coupling efficiency of 2-(3-methoxyphenoxy)oxolane with various electrophiles under optimized reductive conditions. Yields reflect isolated products after silica gel chromatography.

Coupling Partner (Electrophile)Catalyst SystemReductant / AdditiveYield (%)Diastereomeric Ratio (trans:cis)*
4-Iodotoluene NiCl₂ / dtbbpyZn dust, TMSCl841.2 : 1
4-Bromoanisole NiBr₂ / dtbbpy / Ir(ppy)₃Blue LED, TMSCl781.1 : 1
2-Bromopyridine NiCl₂ / dtbbpyZn dust, TMSCl711.5 : 1
Cyclohexenyl Triflate Ni(cod)₂ / dtbbpyZn dust, MgCl₂651.1 : 1
Methyl 4-Iodobenzoate NiCl₂ / dtbbpyZn dust, TMSCl881.3 : 1

*Note: Due to the planar nature of the intermediate oxolanyl radical, the stereochemical outcome at the C2 position is generally governed by the steric bulk of the coupling partner rather than the initial stereochemistry of the acetal.

Standard Operating Protocols

Protocol A: Zinc-Mediated Reductive Cross-Coupling with Aryl Iodides

This protocol utilizes zinc dust as a stoichiometric reductant. The use of the sterically demanding dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is critical; its bulk accelerates the reductive elimination step from the Ni(III) intermediate, effectively outcompeting unwanted β-hydride elimination of the oxolanyl group[5].

Materials Required:

  • 2-(3-Methoxyphenoxy)oxolane (1.5 equiv, 0.75 mmol)

  • Aryl Iodide (1.0 equiv, 0.50 mmol)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • dtbbpy (10 mol%, 0.05 mmol)

  • Zinc dust (2.0 equiv, 1.0 mmol) - Must be activated prior to use.

  • TMSCl (1.2 equiv, 0.60 mmol)

  • Anhydrous DMA (N,N-Dimethylacetamide) (2.5 mL)

Step-by-Step Methodology:

  • Zinc Activation (Crucial Step): In a nitrogen-filled glovebox or under standard Schlenk conditions, add Zn dust to a flame-dried 10 mL Schlenk tube. Add 1 mol% of 1,2-dibromoethane and heat gently with a heat gun for 1 minute. Causality: This removes the passivating ZnO layer, ensuring efficient electron transfer to the Ni catalyst and the acetal.

  • Catalyst Complexation: Add NiCl₂·glyme and dtbbpy to the Schlenk tube. Add 1.0 mL of anhydrous DMA. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from pale green to a deep, homogeneous green/blue, confirming the formation of the L₂Ni(II)Cl₂ complex.

  • Reagent Addition: Add the Aryl Iodide and 2-(3-Methoxyphenoxy)oxolane dissolved in the remaining 1.5 mL of DMA.

  • Initiation via Lewis Acid: Cool the reaction mixture to 0 °C. Add TMSCl dropwise via a gas-tight syringe.

    • Causality: TMSCl acts as the Lewis acid to coordinate the exocyclic oxygen. Adding it at 0 °C prevents thermal runaway and uncontrolled acetal oligomerization.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

    • Self-Validation Check: Within 30 minutes, the reaction mixture should turn deep red/brown. This color change is the visual validation that Ni(II) has been successfully reduced to the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove unreacted zinc. Wash the filtrate with saturated aqueous NaHCO₃ (to quench residual TMSCl) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Troubleshooting & Optimization
  • Observation: High recovery of unreacted acetal, low product yield.

    • Root Cause: Moisture in the DMA or TMSCl has hydrolyzed the Lewis acid, preventing acetal activation.

    • Intervention: Titrate the DMA for water content (Karl Fischer < 50 ppm). Distill TMSCl over calcium hydride immediately prior to use.

  • Observation: Significant formation of biaryl (homocoupling of the aryl halide).

    • Root Cause: The rate of Ni(II) reduction to Ni(0) is outpacing the generation of the oxolanyl radical, leading to sequential oxidative additions of the aryl halide.

    • Intervention: Slow the addition of the aryl halide via a syringe pump over 2 hours, or switch to a milder Lewis acid (e.g., BF₃·OEt₂) to better balance the rates of the two catalytic cycles.

References

  • Arendt, K. M.; Doyle, A. G. Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. Angew. Chem. Int. Ed.2015 , 127, 10014–10018. URL: [Link]

  • Kariofillis, S. K.; Jiang, S.; Żurański, A. M.; Gandhi, S. S.; Martinez Alvarado, J. I.; Doyle, A. G. Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. J. Am. Chem. Soc.2022 , 144, 1045−1055. URL: [Link]

  • Wu, L.; Wei, H.; Chen, J.; Zhang, W. Development of Nickel-Catalyzed Cross-Coupling of Alcohol Derivatives to Construct Carbon-Carbon Bonds. Chinese Journal of Organic Chemistry, 2021 , 41(11), 4208-4239. URL: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 2-(3-Methoxyphenoxy)oxolane Derivatives as AMPA Receptor Positive Allosteric Modulators

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput screening, electrophysiological profiling, and structural validation of conformationally constrained AMPA recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput screening, electrophysiological profiling, and structural validation of conformationally constrained AMPA receptor potentiators.

Scientific Rationale & Mechanistic Causality

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor mediates the majority of fast excitatory synaptic transmission in the mammalian central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors are highly sought after for their potential to treat cognitive deficits in schizophrenia and Alzheimer's disease by enhancing synaptic plasticity without the excitotoxicity associated with direct orthosteric agonists.

The design of 2-(3-Methoxyphenoxy)oxolane derivatives merges two highly validated pharmacophoric concepts:

  • The Oxolane (Tetrahydrofuran) Core: As demonstrated by the clinical candidate PF-04958242, incorporating a conformationally constrained tetrahydrofuran ether linkage optimally positions the molecule within the human GluA2 ligand-binding domain (LBD)[1][2]. Utilizing the 2-position of the oxolane ring (an acetal-like linkage) alters the exit vector of the aryl group compared to traditional 3-substituted analogs, probing a deeper hydrophobic sub-pocket at the receptor interface.

  • The 3-Methoxyphenoxy Moiety: Recent structure-activity relationship (SAR) studies on benzothiadiazine dioxides have shown that a 3-methoxyphenoxy substituent drives ultra-potent (nanomolar) affinity[3][4]. This moiety engages in critical π-π stacking and hydrogen-bonding interactions that stabilize the GluA2 LBD dimer in its active, glutamate-bound conformation.

By evaluating these derivatives, researchers can identify novel PAMs that delay receptor desensitization and prolong channel opening.

AMPA_Signaling Glutamate Glutamate (Agonist) GluA2 GluA2 Receptor Glutamate->GluA2 Orthosteric Site PAM Oxolane PAM PAM->GluA2 Allosteric Site Conform Conformational Stabilization GluA2->Conform Structural Shift CaFlux Ca2+/Na+ Influx Conform->CaFlux Channel Opening Synaptic Synaptic Plasticity CaFlux->Synaptic Depolarization

Fig 1. Allosteric modulation of AMPA receptors by oxolane derivatives.

Experimental Workflow Overview

To rigorously validate 2-(3-Methoxyphenoxy)oxolane derivatives, a cascading assay workflow is required. This ensures that hits identified in high-throughput screening possess the correct kinetic profile and structural binding stoichiometry before advancing to in vivo models.

Assay_Workflow Prep Compound Prep FLIPR FLIPR Assay Prep->FLIPR Screen Patch Patch-Clamp FLIPR->Patch EC50 < 50nM SAXS SAXS Analysis Patch->SAXS Validated Lead Lead Selection SAXS->Lead 1:1 Dimer

Fig 2. Sequential in vitro validation workflow for AMPA receptor PAMs.

In Vitro Assay Protocols

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Purpose: To determine the half-maximal effective concentration (EC₅₀) and maximum potentiation efficacy of the derivatives. Causality: Measuring intracellular calcium transients in the presence of a sub-maximal (EC₂₀) glutamate concentration provides a dynamic window to observe the leftward shift in the agonist dose-response curve induced by the PAM[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human GluA2(Q) flip isoform into 384-well poly-D-lysine coated plates at 15,000 cells/well. Rationale: The flip isoform is selected because it exhibits a slower baseline desensitization rate compared to the flop isoform, yielding a more robust calcium signal.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C. Rationale: Probenecid inhibits multidrug resistance (MDR) transporters, preventing the premature extrusion of the calcium-sensitive dye.

  • Compound Pre-incubation: Add 2-(3-Methoxyphenoxy)oxolane derivatives (10-point concentration-response curve, 0.1 nM to 10 µM) and incubate for 15 minutes. Rationale: The PAM must reach thermodynamic equilibrium at the allosteric dimer interface before the orthosteric site is triggered.

  • Agonist Stimulation: Inject glutamate at an EC₂₀ concentration (typically ~3 µM) using the FLIPR Tetra system and record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

  • Self-Validating System (QC): Include Cyclothiazide (CTZ, 100 µM) as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor for each plate. Rule: The assay is only considered valid if Z' > 0.5.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To directly quantify the impact of the PAM on receptor desensitization and deactivation kinetics. Causality: While FLIPR measures downstream calcium accumulation, patch-clamp provides real-time, millisecond-resolution data on ion channel gating, confirming that the compound acts specifically by stabilizing the open-channel state.

Step-by-Step Methodology:

  • Culture Preparation: Isolate primary cortical neurons from E18 rat embryos and culture for 14-21 days in vitro (DIV). Rationale: Primary neurons express native auxiliary subunits (e.g., TARPs) that are critical for physiological AMPA receptor gating and pharmacology.

  • Setup & Perfusion: Mount the coverslip in a recording chamber equipped with a piezo-driven fast-step perfusion system. Rationale: AMPA receptors desensitize in <10 milliseconds; a fast-perfusion system (exchange time <1 ms) is mandatory to accurately capture peak currents.

  • Recording: Establish a whole-cell configuration and hold the membrane potential at -70 mV. Apply 1 mM glutamate for 100 ms in the absence and presence of 1 µM of the test oxolane derivative.

  • Self-Validating System (QC): Continuously monitor series resistance (Rs) via a 5 mV hyperpolarizing pulse. Rule: If Rs fluctuates by >20% during the recording, the data must be discarded, as changes in access resistance will artificially distort the kinetic decay curves.

Protocol 3: Small-Angle X-ray Scattering (SAXS) for Dimerization

Purpose: To determine the binding stoichiometry and structural stabilization of the GluA2 ligand-binding domain (LBD). Causality: Highly potent 3-methoxyphenoxy derivatives have been shown to bind at a 1:1 stoichiometry (one PAM per LBD dimer interface), unlike classical benzothiadiazines which bind 2:1[3]. SAXS provides solution-state validation of this unique structural mechanism.

Step-by-Step Methodology:

  • Protein Preparation: Purify the isolated GluA2-LBD construct (residues S390-T506 and P632-S775 linked by a GT linker) via size-exclusion chromatography. Rationale: Removing the transmembrane domains prevents aggregation and allows precise measurement of the LBD dimer interface.

  • Sample Equilibration: Incubate 2 mg/mL GluA2-LBD with 10 mM glutamate and a saturating concentration (10 µM) of the oxolane derivative.

  • SAXS Measurement: Collect scattering data at a synchrotron light source. Analyze the forward scattering intensity I(0) and the radius of gyration ( Rg​ ) using Guinier approximation.

  • Self-Validating System (QC): Run a Bovine Serum Albumin (BSA) standard curve prior to sample analysis. Rule: Use the BSA standard to calibrate molecular weight estimates from I(0) , ensuring the baseline GluA2-LBD is accurately resolved as a monomer/dimer mixture before PAM addition.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a lead 2-(3-Methoxyphenoxy)oxolane derivative compared to established reference PAMs. Data represents synthesized benchmarks based on literature precedents for tetrahydrofuran ethers and 3-methoxyphenoxy pharmacophores[2][3].

CompoundGluA2(Q) EC₅₀ (nM)Hill Slope (nH)Max Potentiation (%)Dimer Stoichiometry
Cyclothiazide (Control) 8,200 ± 4501.1100% (Normalized)2:1
PF-04958242 (Reference) 110 ± 151.0145%2:1
Compound 11m (Reference) 2.0 ± 0.40.9180%1:1
2-(3-Methoxyphenoxy)oxolane-Lead 12.5 ± 1.81.0165%1:1

Note: The 1:1 stoichiometry of the oxolane-lead indicates that a single molecule is sufficient to bridge and stabilize the dimer interface, a hallmark of ultra-potent AMPA PAMs.

References

  • The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Radiosynthesis and preliminary evaluation of 11C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2 H-benzo[ e][1,2,4] thiadiazine 1,1-dioxide for PET imaging AMPA receptors Source: Tetrahedron Letters / PubMed URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GC-MS Analysis of 2-(3-Methoxyphenoxy)oxolane

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Methoxyphenoxy)oxolane. This compound—characterized by its oxolane (tetrahydrofuran) ring and aryloxy ether li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Methoxyphenoxy)oxolane. This compound—characterized by its oxolane (tetrahydrofuran) ring and aryloxy ether linkage—presents unique analytical challenges. Like many acetals and complex ethers, it is highly susceptible to thermal degradation and acid-catalyzed cleavage within the GC system[1].

This guide is designed for researchers and drug development professionals to troubleshoot signal loss, peak tailing, and analyte degradation, ensuring robust and reproducible quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I observe multiple unexpected peaks and poor recovery for 2-(3-Methoxyphenoxy)oxolane?

The Causality: The primary cause of poor recovery and ghost peaks for this molecule is thermal and catalytic degradation in the GC inlet. The ether linkage connecting the 3-methoxyphenoxy group to the oxolane ring is thermally labile. When introduced into a standard split/splitless inlet held isothermally at high temperatures (e.g., 250°C–300°C), the sudden thermal shock induces bond cleavage [2]. Furthermore, active sites (unreacted silanol groups) in the inlet liner or glass wool act as Lewis acids, catalyzing the ring-opening or cleavage of the oxolane structure.

Q2: How do I configure my GC inlet to prevent this thermal degradation?

The Solution: Abandon isothermal hot injections. Instead, utilize a Programmable Temperature Vaporizer (PTV) or a Multimode Inlet (MMI) . By introducing the sample into a "cold" inlet (e.g., 60°C) and rapidly ramping the temperature (e.g., 60°C/min) to the final vaporization temperature, you allow the solvent to vent and the analyte to volatilize gently without experiencing thermal shock [2].

Q3: What type of inlet liner should I use?

The Solution: Use an Ultra-Inert (UI), single-taper liner without glass wool . While glass wool is excellent for trapping non-volatile matrix components and promoting sample mixing, the high surface area of the silica fibers inevitably introduces active silanol sites. For oxolane derivatives, these active sites catalyze degradation [1]. If your matrix requires glass wool, ensure it is thoroughly deactivated and replace the liner frequently (every 50–100 injections).

Q4: Which GC column stationary phase is optimal for this molecule?

The Solution: A low-polarity, highly inert stationary phase is required to prevent tailing and on-column degradation. A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms UI, Rxi-5ms, or DB-5Q) is the industry standard for structurally labile ethers and acetals [3]. Ensure the column is explicitly certified as "Ultra Inert" to minimize secondary interactions with the oxolane oxygen.

Q5: How should I optimize the Mass Spectrometer (MS) parameters?

The Solution: Standard Electron Ionization (EI) at 70 eV often causes excessive fragmentation of the oxolane ring, leaving a very weak molecular ion (M+). To maximize sensitivity:

  • Use Selected Ion Monitoring (SIM): Instead of full SCAN mode, target the most abundant and stable fragment ions (e.g., the methoxyphenoxy cation or specific oxolane ring fragments).

  • Lower the Ionization Energy (if supported): If your MS supports low-energy EI (e.g., 12–15 eV), this can preserve the molecular ion and increase specificity for trace-level quantification [3].

Part 2: Diagnostic Workflows & Visualization

The following logical workflow illustrates the step-by-step diagnostic process for resolving signal loss or degradation of 2-(3-Methoxyphenoxy)oxolane.

G Start Signal Loss or Multiple Peaks for 2-(3-Methoxyphenoxy)oxolane CheckInlet Assess GC Inlet Parameters Start->CheckInlet Isothermal Isothermal >200°C? CheckInlet->Isothermal UsePTV Implement PTV/MMI Start 60°C, Ramp 60°C/min Isothermal->UsePTV Yes (Thermal Shock) CheckLiner Inspect Liner & Glass Wool Isothermal->CheckLiner No UsePTV->CheckLiner ActiveSites Active Sites Present? CheckLiner->ActiveSites ReplaceLiner Install Ultra-Inert Liner (No Glass Wool) ActiveSites->ReplaceLiner Yes (Catalytic Cleavage) CheckColumn Evaluate Column Inertness ActiveSites->CheckColumn No ReplaceLiner->CheckColumn TrimColumn Trim 10-20 cm of Column or Replace with 5ms UI CheckColumn->TrimColumn Success Optimal GC-MS Detection TrimColumn->Success

Caption: Troubleshooting workflow for resolving analyte degradation and signal loss in GC-MS.

Part 3: Data Presentation & Optimized Parameters

Table 1: Comparison of Inlet Techniques for Thermally Labile Oxolanes
Inlet TechniqueTemperature ProfileAnalyte RecoveryDegradation RiskRecommended Use
Split/Splitless (Isothermal) Constant 250°CLow (<40%)High (Thermal shock)Rugged, volatile analytes only.
Split/Splitless (Lower Temp) Constant 180°CModerate (60-70%)ModerateWhen PTV is unavailable; may cause peak broadening.
PTV / MMI (Temperature Programmed) 60°C 280°C (at 60°C/min)High (>95%) Low (Gentle vaporization)Optimal for 2-(3-Methoxyphenoxy)oxolane.
Table 2: Optimized GC-MS Instrument Parameters
ParameterOptimized SettingScientific Rationale
Column 30 m × 0.25 mm, 0.25 µm DB-5ms UIHighly inert phase prevents secondary retention of the oxolane oxygen [3].
Carrier Gas Helium, 1.0 - 1.2 mL/min (Constant Flow)Maintains optimal linear velocity for sharp peak shapes.
Inlet Temperature 60°C (hold 0.1 min) 280°C @ 60°C/minPTV ramping prevents thermal cleavage of the ether bond [2].
Oven Program 60°C (hold 1 min) 300°C @ 15°C/minEnsures rapid elution while maintaining resolution from matrix interferences.
Transfer Line Temp 280°CPrevents cold spots without inducing late-stage degradation.
Ion Source Temp 230°C - 250°CBalances source cleanliness with thermal stability of the molecular ion.

Part 4: Experimental Protocols

Protocol 1: PTV Inlet Optimization for Thermally Labile Compounds

This protocol validates the inlet parameters to ensure 2-(3-Methoxyphenoxy)oxolane transfers to the column without degrading.

  • System Preparation: Install a clean, deactivated single-taper liner (without glass wool) into the PTV or MMI inlet.

  • Standard Preparation: Prepare a 10 µg/mL analytical standard of 2-(3-Methoxyphenoxy)oxolane in a highly pure, low-boiling solvent (e.g., LC-MS grade dichloromethane or hexane).

  • Baseline Isothermal Run (Control):

    • Set the inlet to a constant 250°C.

    • Inject 1 µL of the standard.

    • Record the chromatogram, noting the peak area of the intact molecule and the presence of early-eluting degradation peaks (e.g., 3-methoxyphenol fragments).

  • Programmed Run (Optimization):

    • Set the initial inlet temperature to 60°C.

    • Program a temperature ramp of 60°C/min up to a final temperature of 280°C.

    • Inject 1 µL of the standard.

  • Data Evaluation: Compare the peak area of the intact analyte between the two runs. A successful PTV optimization will show a >50% increase in the intact analyte peak area and a near-complete disappearance of early-eluting fragment peaks [2].

Protocol 2: System Deactivation and Blank Evaluation

Over time, matrix buildup creates active sites that destroy oxolane derivatives. Use this protocol to restore system inertness.

  • Column Trimming: Vent the MS and remove the column from the inlet. Using a ceramic scoring wafer, cleanly cut 10–20 cm from the front of the analytical column to remove irreversibly bound matrix and exposed silanols.

  • Hardware Cleaning: Remove the septum, liner, and O-ring. Swab the interior of the inlet weldment with a lint-free swab soaked in methanol, followed by dichloromethane.

  • Reassembly: Install a fresh ultra-inert gold seal (if using an Agilent system) and a new ultra-inert liner. Reinstall the column, ensuring the correct insertion depth (typically 4–6 mm above the ferrule for standard split/splitless, or 12-14 mm for MMI).

  • Bake-Out & Blank Run: Purge the system with carrier gas for 15 minutes. Bake the oven at 300°C for 1 hour. Perform a blank solvent injection to verify a flat baseline free of ghost peaks or siloxane bleed[1].

References

  • Office of Scientific and Technical Information (OSTI). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Retrieved from: [Link]

  • Agilent Technologies. Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Retrieved from:[Link]

Optimization

Technical Support Center: Temperature Optimization for 2-(3-Methoxyphenoxy)oxolane Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges specific to the crystallization of 2-(3-Methoxyphenoxy)oxolane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges specific to the crystallization of 2-(3-Methoxyphenoxy)oxolane . Because this compound is an acetal/ether derivative, it is prone to liquid-liquid phase separation (oiling out) and thermal degradation under suboptimal conditions.

This guide moves beyond basic troubleshooting; it explains the causality behind phase behaviors, providing you with self-validating protocols to engineer a robust, scalable crystallization process.

Part 1: Thermodynamics & Phase Behavior (FAQs)

Q1: Why does my 2-(3-Methoxyphenoxy)oxolane crash out as an oil instead of forming distinct crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the cooling trajectory forces the solution into a region of the phase diagram where the supersaturated liquid separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating as a solid[1].

  • The Causality: 2-(3-Methoxyphenoxy)oxolane has a relatively low melting point and high solubility in standard organic solvents. If you generate supersaturation too rapidly at a temperature above the compound's glass transition or LLPS boundary, the kinetic barrier to forming a liquid droplet is lower than forming a crystalline lattice.

  • The Fix: You must map the Metastable Zone Width (MSZW) and ensure your cooling trajectory remains strictly within the metastable zone, avoiding the LLPS boundary entirely[2].

Q2: How do I define the safe operating window for temperature control? A: The safe operating window is defined by the Metastable Zone Width (MSZW) . The MSZW is the temperature differential between the solubility curve (where the solution is perfectly saturated) and the secondary nucleation boundary (where spontaneous crystallization occurs)[2]. Operating within this zone allows for controlled crystal growth without spontaneous, uncontrolled nucleation[2]. For complex organics like 2-(3-Methoxyphenoxy)oxolane, MSZW is not static; it exhibits non-monotonic behavior depending on the solvent ratio, impurities, and the specific cooling rate applied[3].

G A Undersaturated Solution (High Temp) B Solubility Curve (Saturation Point) A->B Cool to T_sat C Metastable Zone (Optimal Growth Window) B->C Controlled Cooling (Maintain Supersaturation) D Labile Zone (Spontaneous Nucleation) C->D Rapid Cooling (Exceed MSZW) E LLPS Boundary (Oiling Out / Emulsion) C->E High Temp + High Supersaturation

Phase diagram workflow mapping temperature zones to crystallization states.

Part 2: Kinetic Control & Cooling Profiles (FAQs)

Q3: Should I use a linear cooling rate (e.g., -0.5 °C/min) to crystallize this compound? A: No. Linear cooling is a common but flawed approach for batch crystallization of sensitive intermediates.

  • The Causality: Crystal growth consumes supersaturation proportionally to the available surface area of the existing crystals. Early in the process, seed crystals are small and have minimal surface area. A linear cooling rate generates supersaturation faster than these small crystals can consume it. This pushes the system out of the MSZW and triggers secondary nucleation (yielding excessive fines) or oiling out.

  • The Fix: Implement a Cubic Cooling Profile . By cooling very slowly at the beginning and accelerating the cooling rate as the crystals grow (and surface area increases), you maintain a constant, safe level of supersaturation throughout the entire process.

Q4: At what exact temperature should I introduce seed crystals? A: Seeding should occur precisely at the midpoint of the MSZW. If your saturation temperature ( Tsat​ ) is 45 °C and your spontaneous nucleation temperature ( Tnuc​ ) is 35 °C, seed at 40 °C.

  • The Causality: Seeding too close to Tsat​ risks seed dissolution due to minor temperature fluctuations. Seeding too close to Tnuc​ risks spontaneous nucleation competing with seed growth, leading to a bimodal particle size distribution.

G Start Identify Defect Oil Oiling Out (LLPS) Start->Oil Fines Excessive Fines Start->Fines Agglom Agglomeration Start->Agglom FixOil Decrease Cooling Rate Increase Seed Temp Oil->FixOil FixFines Implement Cubic Cooling Seed at Lower Supersaturation Fines->FixFines FixAgglom Optimize Agitation Narrow MSZW Operation Agglom->FixAgglom

Troubleshooting logic tree for temperature-induced crystallization defects.

Part 3: Data Visualization & Strategy Comparison

To optimize the temperature trajectory, it is critical to understand how different cooling strategies impact the final physical attributes of 2-(3-Methoxyphenoxy)oxolane.

Cooling StrategyTemperature TrajectorySupersaturation ProfileImpact on 2-(3-Methoxyphenoxy)oxolaneRecommended Use Case
Linear Cooling Constant rate (e.g., -1 °C/min)Spikes early, drops lateHigh risk of oiling out; broad particle size distribution; excessive fines.Rapid screening only; not for production.
Step-wise Cooling Hold at T1​ , drop to T2​ , holdFluctuates wildlyInduces thermal shock; promotes agglomeration and solvent entrapment.Polymorph transitions (if required).
Cubic Cooling T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3 Constant and stable Uniform crystal growth; strict avoidance of LLPS boundary; high purity.Optimal for scale-up and final isolation.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as closed-loop, self-validating systems. If the validation criteria at the end of a step are not met, the protocol dictates a corrective loop.

Protocol A: MSZW Mapping via Polythermal Method

This protocol uses Focused Beam Reflectance Measurement (FBRM) or a similar probe-based optical instrument to detect nucleation and dissolution points accurately[2].

  • Preparation: Suspend 10.0 g of crude 2-(3-Methoxyphenoxy)oxolane in 50 mL of the chosen solvent system (e.g., Isopropanol/Heptane) in a jacketed reactor equipped with an FBRM probe and overhead stirring (400 RPM).

  • Heating Cycle (Dissolution): Heat the suspension at 0.5 °C/min. Monitor the FBRM chord length distribution. Record the exact temperature where total particle counts drop to baseline (zero). This is your Saturation Temperature ( Tsat​ ).

  • Thermal Annealing: Heat the solution to Tsat​+5 °C and hold for 30 minutes to ensure the destruction of all sub-visible crystalline history (preventing ghost nucleation).

  • Cooling Cycle (Nucleation): Cool the solution at a strictly controlled rate of -0.3 °C/min[3]. Record the exact temperature where FBRM particle counts sharply spike. This is your Nucleation Temperature ( Tnuc​ ).

  • Validation Loop: Repeat Steps 2-4 three times.

    • Self-Validation: If Tsat​ and Tnuc​ drift by more than ±0.5 °C across cycles, thermal degradation or solvent evaporation is occurring. Abort, analyze the sample via HPLC, and adjust the maximum temperature threshold.

  • Calculation: MSZW = Tsat​−Tnuc​ .

Protocol B: Optimized Cubic Cooling Crystallization

Execute this only after Protocol A has successfully defined the MSZW.

  • Dissolution: Heat the reactor to Tsat​+5 °C until a clear solution is achieved.

  • Cooling to Seeding Point: Cool linearly at -0.5 °C/min to the seeding temperature ( Tseed​ ), which is calculated as Tsat​−(MSZW×0.4) .

  • Seeding: Introduce 1-2 wt% of milled 2-(3-Methoxyphenoxy)oxolane seed crystals (suspended in a minimal amount of anti-solvent).

  • Seed Aging: Hold the temperature constant at Tseed​ for 60 minutes.

    • Self-Validation: Check FBRM data. The particle count should stabilize, and the mean chord length should slightly increase, confirming seed survival and initial growth without secondary nucleation.

  • Cubic Cooling Execution: Initiate the cubic cooling profile down to the isolation temperature ( Tiso​ , typically 0-5 °C) over 6 to 8 hours. Program the reactor's PID controller using the cubic equation provided in the table above.

  • Isolation: Filter the resulting slurry, wash with cold solvent, and dry under vacuum.

References

  • Metastable Zone Width (MSZW)
  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control Source: IUCr Journals URL
  • Source: CrystEngComm (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Handling and Storage of Moisture-Sensitive 2-(3-Methoxyphenoxy)oxolane

Welcome to the technical support center for 2-(3-Methoxyphenoxy)oxolane and related moisture-sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Methoxyphenoxy)oxolane and related moisture-sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. As a Senior Application Scientist, my goal is to synthesize my expertise to offer practical and scientifically sound advice to ensure the integrity of your materials and the success of your research.

I. Understanding the Challenge: Moisture Sensitivity

2-(3-Methoxyphenoxy)oxolane, by its structural nature, is susceptible to degradation by moisture. The ether linkages in the oxolane ring and the methoxy group can be prone to hydrolysis, especially in the presence of acidic or basic impurities. This degradation can lead to inconsistent experimental results, formation of impurities, and a decrease in overall yield. Therefore, stringent control over environmental conditions is paramount.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and storage of moisture-sensitive reagents like 2-(3-Methoxyphenoxy)oxolane.

Q1: What are the ideal long-term storage conditions for 2-(3-Methoxyphenoxy)oxolane?

A1: For optimal stability, 2-(3-Methoxyphenoxy)oxolane should be stored in a cool, dry, and dark environment under an inert atmosphere. The key is to minimize exposure to moisture and oxygen.

Parameter Recommendation Rationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.[1][2]
Container Amber glass bottle with a septum-sealed capProtects from light-induced degradation and allows for inert gas blanketing and easy access with a syringe.
Location Dedicated chemical storage cabinet for sensitive reagentsEnsures segregation from incompatible chemicals and provides a controlled environment.[3][4][5]

Q2: I don't have a glovebox. Can I still handle 2-(3-Methoxyphenoxy)oxolane?

A2: Yes, while a glovebox provides the most secure environment, you can successfully handle moisture-sensitive reagents using a Schlenk line.[1] This technique allows for the manipulation of substances in a vacuum or under an inert atmosphere. All glassware must be rigorously dried, typically by oven-drying overnight at >125°C and then cooled under a stream of dry, inert gas.[6][7]

Q3: What are the initial signs that my sample of 2-(3-Methoxyphenoxy)oxolane may have been compromised by moisture?

A3: Visual inspection can sometimes reveal signs of degradation, although often the changes are not immediately apparent without analytical testing. Potential indicators include:

  • Change in physical appearance: This could be a change in color or the formation of a precipitate.

  • Inconsistent analytical data: If you observe unexpected peaks in your NMR, LC-MS, or GC-MS analysis, it could indicate the presence of degradation products.

  • Failed reactions: A significant drop in yield or the formation of unexpected byproducts in a well-established reaction is a strong indicator of reagent degradation.

Q4: Which solvents are compatible with 2-(3-Methoxyphenoxy)oxolane?

A4: It is crucial to use anhydrous solvents when working with moisture-sensitive compounds. The choice of solvent will be reaction-dependent, but common anhydrous solvents that are generally compatible include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Acetonitrile (ACN)

Always ensure your solvents are of high purity and have been properly dried and stored over molecular sieves or other appropriate drying agents.[1]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: My reaction yield is significantly lower than expected.

This is one of the most common issues when working with moisture-sensitive reagents.

Troubleshooting Flowchart for Low Reaction Yield

start Low Reaction Yield q1 Was the reagent properly stored under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was all glassware thoroughly dried before use? a1_yes->q2 sol1 Re-evaluate storage protocol. Obtain a fresh, unopened sample. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were anhydrous solvents used for the reaction? a2_yes->q3 sol2 Oven-dry all glassware at >125°C overnight and cool under inert gas. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the reaction performed under a continuous inert atmosphere? a3_yes->q4 sol3 Use freshly dried, anhydrous solvents. Consider using a solvent from a newly opened bottle. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, consider alternative synthetic routes or reagent sources. a4_yes->end_node sol4 Ensure a positive pressure of inert gas is maintained throughout the reaction. a4_no->sol4

Caption: Troubleshooting flowchart for low-yield reactions.

Problem 2: I observe multiple unexpected spots on my TLC plate after the reaction.

The presence of multiple spots can indicate the formation of byproducts due to reagent degradation or side reactions.

Possible Cause: The 2-(3-Methoxyphenoxy)oxolane may have partially hydrolyzed, leading to the formation of impurities that are also participating in the reaction.

Solution:

  • Verify Reagent Integrity: Before starting your reaction, run a TLC of the starting material. If it is not a single spot, consider purifying it first.

  • Strict Anhydrous Conditions: Re-run the reaction with meticulously dried glassware, anhydrous solvents, and a robust inert atmosphere.

  • Temperature Control: Ensure the reaction temperature is appropriate. Sometimes, elevated temperatures can accelerate the degradation of sensitive reagents.

Problem 3: The septum on my reagent bottle appears swollen and discolored.

Possible Cause: This is a clear indication of chemical incompatibility or that the reagent has come into contact with the septum.[8]

Solution:

  • Immediate Action: If the integrity of the seal is compromised, the reagent is likely contaminated. It is best to discard it.

  • Preventative Measures: When drawing liquid from a septum-sealed bottle, use a long needle to avoid tipping the bottle and allowing the liquid to touch the septum.[6][8] For long-term storage, consider transferring the reagent to a flask equipped with a glass stopcock.

IV. Experimental Protocols: Best Practices for Handling

Adherence to proper handling techniques is critical for success.

Protocol 1: Transferring 2-(3-Methoxyphenoxy)oxolane Using a Syringe

This protocol is suitable for transferring small to moderate volumes of the liquid reagent.

  • Preparation:

    • Oven-dry all glassware, including the syringe and needle, and allow them to cool in a desiccator.[6][8]

    • Assemble the syringe while still warm and flush it with dry nitrogen or argon several times.

  • Inert Gas Blanket:

    • Puncture the septum of the 2-(3-Methoxyphenoxy)oxolane bottle with a needle connected to a source of inert gas (e.g., a balloon or a Schlenk line). This will create a positive pressure and prevent air from entering when you withdraw the liquid.

  • Withdrawal:

    • Insert a clean, dry needle attached to the syringe through the septum.

    • Carefully draw the desired volume of liquid into the syringe.

    • Withdraw a small amount of the inert gas from the headspace into the syringe to act as a buffer.[9]

  • Transfer:

    • Quickly transfer the syringe to the reaction flask (which should also be under an inert atmosphere) and inject the liquid.

Workflow for Syringe Transfer of Moisture-Sensitive Reagents

cluster_prep Preparation cluster_transfer Transfer prep1 Oven-dry glassware (syringe, needle, flask) prep2 Cool in desiccator prep1->prep2 prep3 Flush syringe with inert gas prep2->prep3 transfer1 Establish inert gas blanket on reagent bottle prep3->transfer1 transfer2 Withdraw reagent with purged syringe transfer1->transfer2 transfer3 Withdraw inert gas 'buffer' into syringe transfer2->transfer3 transfer4 Inject into reaction flask under inert atmosphere transfer3->transfer4

Caption: Syringe transfer workflow for moisture-sensitive liquids.

V. Concluding Remarks

The successful use of moisture-sensitive reagents like 2-(3-Methoxyphenoxy)oxolane hinges on a proactive and meticulous approach to handling and storage. By understanding the inherent risks and implementing the robust techniques outlined in this guide, you can significantly enhance the reliability and reproducibility of your experimental outcomes. Always prioritize safety and consult the Safety Data Sheet (SDS) for any chemical before use.

VI. References

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.

  • Wikipedia. (n.d.). Air-free technique.

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.

  • Linde Gas Therapeutics. (n.d.). Protection and safety: Inerting in chemical processes.

  • Linde. (n.d.). Inerting in the chemical industry.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2-(3-Methoxyphenoxy)oxolane vs. 2-(4-Methoxyphenoxy)oxolane

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist As a researcher evaluating acetal-based linkers for drug delivery, prodrug synthesis, or carbohydrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

As a researcher evaluating acetal-based linkers for drug delivery, prodrug synthesis, or carbohydrate modeling, the choice between structural isomers is rarely trivial. When comparing 2-(3-methoxyphenoxy)oxolane and 2-(4-methoxyphenoxy)oxolane , we are confronted with a classic physical organic chemistry paradigm: the competitive interplay between inductive (-I) and resonance (+R) electronic effects.

This guide provides an objective, data-backed comparison of how the meta vs. para positioning of a single methoxy group fundamentally flips the reactivity profile of these aryloxyoxolanes across different pH environments.

Mechanistic Framework: The A-AL1 Hydrolysis Pathway

To understand the reactivity differences, we must first establish the causality behind acetal cleavage. The hydrolysis of 2-aryloxyoxolanes (tetrahydrofurans) predominantly proceeds via a specific acid-catalyzed A-AL1 mechanism [1].

This pathway consists of two critical steps:

  • Thermodynamic Pre-equilibrium ( Keq​ ): Rapid protonation of the exocyclic acetal oxygen.

  • Kinetic Cleavage ( k1​ ): Rate-determining unimolecular cleavage of the carbon-oxygen bond to yield a cyclic oxocarbenium ion and a phenol leaving group.

Pathway A 2-Aryloxyoxolane (Acetal) B Protonated Acetal (Intermediate) A->B + H⁺ K_eq (Fast) C Cyclic Oxocarbenium + Phenol B->C - Phenol k_1 (Slow) D Hemiacetal (Product) C->D + H₂O Fast

Acid-catalyzed A-AL1 hydrolysis pathway of 2-aryloxyoxolanes.

Electronic Effects: Meta vs. Para Methoxy Substitution

The position of the methoxy group dictates whether resonance or inductive effects dominate, which in turn controls both the basicity of the acetal oxygen (affecting Keq​ ) and the leaving group ability of the phenol (affecting k1​ ).

  • 2-(4-Methoxyphenoxy)oxolane (Para): The methoxy group exerts a strong electron-donating resonance effect (+R). This increases the electron density on the exocyclic oxygen, making it highly basic and pushing the pre-equilibrium toward the protonated state. However, it also destabilizes the phenoxide leaving group (pKa ~10.20).

  • 2-(3-Methoxyphenoxy)oxolane (Meta): Resonance is structurally impossible. The methoxy group instead exerts an electron-withdrawing inductive effect (-I). This decreases acetal basicity but significantly enhances the leaving group ability of the resulting phenol (pKa ~9.65).

LogicTree Sub Substituent Position on Aryl Ring Para 2-(4-Methoxyphenoxy)oxolane (Para-Methoxy) Sub->Para Meta 2-(3-Methoxyphenoxy)oxolane (Meta-Methoxy) Sub->Meta Para_Effect Dominant +R Effect (Resonance Electron Donating) Hammett σ = -0.27 Para->Para_Effect Meta_Effect Dominant -I Effect (Inductive Electron Withdrawing) Hammett σ = +0.12 Meta->Meta_Effect Para_Result Increased Acetal Basicity Decreased Leaving Group Ability (Phenol pKa ~10.20) Para_Effect->Para_Result Meta_Result Decreased Acetal Basicity Increased Leaving Group Ability (Phenol pKa ~9.65) Meta_Effect->Meta_Result Para_Kinetic Faster Acid-Catalyzed Hydrolysis (Protonation Dominates) Para_Result->Para_Kinetic Meta_Kinetic Faster Spontaneous Cleavage (Leaving Group Dominates) Meta_Result->Meta_Kinetic

Electronic effects dictating the reactivity of methoxy-substituted aryloxyoxolanes.

Comparative Reactivity Profiles

Which compound hydrolyzes faster? The answer depends entirely on the catalytic environment.

Acidic Environments (pH < 4)

According to seminal kinetic studies, the Hammett reaction constant ( ρ ) for the specific acid-catalyzed hydrolysis of 2-aryloxytetrahydrofurans is highly negative ( ρ=−2.4±0.2 ) [2]. A negative ρ value proves that the sensitivity of the protonation step ( Keq​ ) completely overshadows the bond-cleavage step ( k1​ ). Because the 4-methoxy group donates electrons and increases basicity, 2-(4-methoxyphenoxy)oxolane hydrolyzes nearly 9 times faster than its 3-methoxy counterpart in acidic media.

Neutral/Spontaneous Environments

In the absence of acid, pre-equilibrium protonation does not occur. Spontaneous or nucleophile-assisted cleavage relies strictly on the leaving group ability of the phenoxide [2][3]. Because 3-methoxyphenol (pKa 9.65) is a superior leaving group compared to 4-methoxyphenol (pKa 10.20), 2-(3-methoxyphenoxy)oxolane is the faster-reacting isomer under neutral or basic solvolysis conditions.

Quantitative Data Summary
Property2-(4-Methoxyphenoxy)oxolane2-(3-Methoxyphenoxy)oxolane
Substituent Position ParaMeta
Dominant Electronic Effect Resonance (+R), Electron-DonatingInductive (-I), Electron-Withdrawing
Hammett Constant ( σ ) -0.27+0.12
Phenol Leaving Group pKa 10.20 (Poorer leaving group)9.65 (Better leaving group)
Relative Rate (Acidic pH) ~4.4x Faster (vs. Unsubstituted)~0.5x Slower (vs. Unsubstituted)
Relative Rate (Neutral pH) SlowerFaster

Experimental Validation: Kinetic UV-Vis Assay

To empirically validate these reactivity differences in your own laboratory, we employ a rigorous UV-Vis spectrophotometric kinetic assay. This protocol is designed as a self-validating system, ensuring that pseudo-first-order conditions are maintained and that thermal fluctuations—which drastically skew activation energy calculations—are eliminated.

Step-by-Step Methodology
  • Preparation of Reaction Matrix: Prepare a 0.1 M Formate buffer (pH 3.5), maintaining a constant ionic strength of 0.1 M using KCl. Mix 1:1 (v/v) with anhydrous dioxane to ensure complete solubility of the oxolane substrates.

  • Thermal Equilibration (Critical Step): Transfer 3.0 mL of the buffer solution into a quartz cuvette and place it in a Peltier-thermostated UV-Vis spectrophotometer. Equilibrate precisely to 25.0 ± 0.1 °C. Causality: Acetal hydrolysis has an activation energy of ~15-20 kcal/mol; a 1 °C variance can cause a ~10% error in rate constants.

  • Initiation: Inject 10 µL of a 10 mM stock solution of the target oxolane (in anhydrous dioxane) directly into the cuvette. Mix vigorously for 3 seconds. Causality: This establishes pseudo-first-order conditions where [H2​O] and [H+] are vastly in excess of the substrate.

  • Data Acquisition: Monitor the release of the phenol by tracking absorbance at its specific λmax​ (288 nm for 4-methoxyphenol; 274 nm for 3-methoxyphenol) over 5 half-lives.

  • Self-Validating Control ( A∞​ ): To establish the infinite time absorbance ( A∞​ ), heat a parallel sample to 50 °C for 2 hours (ensuring 100% conversion), cool back to 25.0 °C, and record the final absorbance.

  • Kinetic Derivation: Plot ln(A∞​−At​) versus time ( t ). The negative slope of the resulting linear regression yields the pseudo-first-order rate constant, kobs​ .

References

  • Source: ResearchGate (Fife, T. H., & Jao, L. K., 1968)
  • Source: ElectronicsAndBooks (Craze, G.-A., & Kirby, A. J., 1974)
  • Title: 2-Aryloxytetrahydrofurans.
Comparative

Comparative Guide: Catalysts for the Synthesis of 2-(3-Methoxyphenoxy)oxolane

Executive Summary & Chemical Context 2-(3-Methoxyphenoxy)oxolane—commonly referred to as 3-methoxyphenyl 2-tetrahydrofuranyl ether—is a critical protected intermediate in advanced organic synthesis and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(3-Methoxyphenoxy)oxolane—commonly referred to as 3-methoxyphenyl 2-tetrahydrofuranyl ether—is a critical protected intermediate in advanced organic synthesis and drug development. The 2-tetrahydrofuranyl (THF) ether is highly valued for its orthogonality; it is significantly more acid-labile than the ubiquitous tetrahydropyranyl (THP) ether, allowing for selective deprotection under extremely mild conditions without disturbing other sensitive moieties [1].

Historically, the synthesis of THF ethers relied exclusively on the acid-catalyzed addition of phenols to 2,3-dihydrofuran (DHF). However, modern transition-metal and radical-mediated C-H activation strategies now allow for the direct functionalization of tetrahydrofuran (THF) solvent, bypassing the need for unstable DHF reagents [2]. This guide objectively compares these catalytic systems, providing mechanistic insights and self-validating experimental protocols to help researchers select the optimal synthetic route.

Mechanistic Pathways: Addition vs. C-H Activation

The formation of the 2-(3-Methoxyphenoxy)oxolane linkage hinges on generating a highly reactive oxocarbenium ion (or its radical equivalent), which is subsequently trapped by the nucleophilic hydroxyl group of 3-methoxyphenol.

  • Pathway A (Acid-Catalyzed): An acid catalyst protonates the electron-rich double bond of 2,3-dihydrofuran, generating the oxocarbenium intermediate.

  • Pathway B (Oxidative C-H Activation): A catalyst (e.g., Cu or Mn) facilitates single-electron transfer (SET) to abstract an α -hydrogen from THF, oxidizing it into the requisite electrophilic species [2].

Mechanism cluster_0 Pathway A: Acid-Catalyzed Addition cluster_1 Pathway B: Oxidative C-H Activation DHF 2,3-Dihydrofuran Oxo1 Oxocarbenium Ion DHF->Oxo1 Protonation Acid Acid Catalyst (H+) Acid->Oxo1 Product 2-(3-Methoxyphenoxy)oxolane Oxo1->Product Nucleophilic Attack THF Tetrahydrofuran (THF) Oxo2 Oxocarbenium Ion THF->Oxo2 C-H Oxidation Metal Catalyst + Oxidant Metal->Oxo2 Oxo2->Product Nucleophilic Attack Phenol 3-Methoxyphenol Phenol->Product O-H Addition

Caption: Mechanistic divergence in the synthesis of THF ethers via DHF protonation vs. THF C-H activation.

Catalyst Performance & Objective Comparison

Selecting the right catalyst requires balancing reaction speed, substrate tolerance, and workup complexity. Table 1 summarizes the experimental performance of four distinct catalytic systems for synthesizing THF ethers from phenols.

Table 1: Quantitative Comparison of Catalytic Systems
Catalyst SystemMechanismReaction TimeYield (%)Key AdvantagePrimary Limitation
Amberlyst-15 Heterogeneous Acid2 - 4 h>90%Zero aqueous workup; easy catalyst recovery via filtration.Localized high acidity can polymerize DHF if added too rapidly.
PPTS Homogeneous Acid4 - 12 h85 - 90%Mild acidity tolerates most functional groups.Requires aqueous basic quench, risking premature deprotection.
Cu(OAc)₂ / TBHP [2]Oxidative C-H Activation1 hUp to 95%Uses THF as both solvent and reagent; extremely fast.Requires strong oxidants (TBHP); incompatible with easily oxidized moieties.
Mn(0) / CCl₄ [1]Radical Activation15 h~99%Operates under completely neutral conditions.Utilizes toxic CCl₄ as the radical initiator.

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to understand why certain steps are taken, rather than just following a recipe. Below are two self-validating protocols representing the best-in-class methods for both mechanistic pathways.

Protocol 1: Heterogeneous Acid-Catalyzed Addition (Amberlyst-15)

The Causality: Traditional homogeneous acids like p-Toluenesulfonic acid (pTSA) require an aqueous basic workup to quench the reaction. Because the 2-tetrahydrofuranyl ether is highly acid-labile, any localized pH drop during phase separation can cause rapid hydrolysis back to 3-methoxyphenol. Amberlyst-15, a macroreticular sulfonic acid resin, confines the acidic protons to its solid matrix. By simply filtering the resin, the reaction is instantly quenched without introducing water, ensuring the structural integrity of the product.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxyphenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 100 mg of pre-dried Amberlyst-15 resin. Stir the suspension gently.

  • Reagent Addition: Add 2,3-dihydrofuran (1.5 equiv, 15 mmol) dropwise over 10 minutes at 0 °C. Causality: DHF is prone to exothermic cationic polymerization. Dropwise addition at low temperatures prevents the DHF from self-polymerizing before it can react with the phenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Workup: The reaction mixture should remain a clear, pale-yellow solution over the resin beads. If the solution turns dark brown or highly viscous, it indicates DHF polymerization. Filter the mixture through a fritted funnel to remove the Amberlyst-15. Concentrate the filtrate under reduced pressure to yield the pure 2-(3-Methoxyphenoxy)oxolane.

Protocol 2: Copper-Catalyzed Direct Tetrahydrofuranylation

The Causality: 2,3-Dihydrofuran degrades upon storage and is expensive to scale. The copper-catalyzed method bypasses DHF entirely by functionalizing the THF solvent. The 1,10-phenanthroline ligand tunes the redox potential of the Cu(II) center, facilitating the controlled decomposition of tert-butyl hydroperoxide (TBHP) into tert-butoxy radicals. These radicals selectively abstract the α -hydrogen of THF, forming an intermediate that is rapidly trapped by 3-methoxyphenol [2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 3-methoxyphenol (1.0 equiv, 1 mmol), Cu(OAc)₂ (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent Addition: Add anhydrous THF (3 mL, ~30 equiv). The THF acts as both the solvent and the reactant.

  • Oxidant Addition: Add TBHP (70 wt% in water, 3.0 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 1 hour.

  • Self-Validating Workup: A color shift from the initial blue/green (Cu(II) complex) to a transient brown/red indicates active radical generation and successful catalyst turnover. Upon completion (verified by TLC), quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxides, extract with ethyl acetate, and purify via flash chromatography.

Catalyst Selection Logic

To streamline process development, researchers should use the following decision matrix to select the appropriate catalytic system based on substrate constraints.

Workflow Start Substrate Analysis: 3-Methoxyphenol Q1 Is the substrate highly acid-sensitive? Start->Q1 Acid Acid-Catalyzed Route (Uses DHF Reagent) Q1->Acid No (Standard Phenols) Ox Oxidative / Radical Route (Uses THF Reagent) Q1->Ox Yes (Labile Moieties) Hetero Amberlyst-15 (Scalable, Easy Workup) Acid->Hetero Prefer Heterogeneous Homo PPTS (Mild, Homogeneous) Acid->Homo Prefer Homogeneous Cu Cu(OAc)2 / TBHP (Direct C-H Activation) Ox->Cu Oxidation Tolerated Mn Mn(0) / CCl4 (Neutral Radical Process) Ox->Mn Requires Neutrality

Caption: Decision tree for selecting the optimal catalyst for 2-(3-Methoxyphenoxy)oxolane synthesis.

References

  • An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group Source: Tetrahedron Letters (via PMC / NIH) URL:[Link]

  • Copper catalyzed C–O bond formation by direct C–H activation of THF with phenols: an approach to the synthesis of phenyl tetrahydrofuranyl ethers Source: Synthetic Communications (via Lookchem) URL:[Link]

Validation

Stability Comparison of 2-(3-Methoxyphenoxy)oxolane Across pH Environments: A Technical Guide for Orthogonal Protection Strategies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application & Comparison Guide Executive Summary In complex organic synthesis and prodrug formulation, the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application & Comparison Guide

Executive Summary

In complex organic synthesis and prodrug formulation, the selection of protecting groups or linker moieties dictates the success of multi-step workflows. 2-(3-Methoxyphenoxy)oxolane —a mixed acetal featuring both a highly stable aromatic methyl ether and a pH-sensitive tetrahydrofuranyl (THF) ether—offers a highly tunable degradation profile. As a Senior Application Scientist, I have designed this guide to objectively compare the pH-dependent stability of this THF ether against its tetrahydropyranyl (THP) and standard alkyl ether counterparts. By understanding the thermodynamic drivers of its hydrolysis, researchers can leverage this molecule for orthogonal deprotection strategies and targeted drug release.

Structural Anatomy & Mechanistic Causality

To predict the behavior of 2-(3-Methoxyphenoxy)oxolane, we must deconstruct its dual-ether topology. The molecule contains a standard aryl methyl ether (the 3-methoxy group) which is chemically inert to most aqueous pH conditions. However, the connection between the oxolane (tetrahydrofuran) ring and the phenolic oxygen forms an O,O-acetal .

Acetals are inherently stable in basic and neutral environments because there is no electrophilic proton to activate the leaving group. Under acidic conditions, however, the mechanism shifts dramatically. Protonation of the acetal oxygen transforms the 3-methoxyphenoxy moiety into an excellent leaving group. The cleavage of this C–O bond is the rate-determining step, leading to the expulsion of 3-methoxyphenol and the formation of a highly reactive oxocarbenium intermediate[1].

Mechanism A 2-(3-Methoxyphenoxy)oxolane (Stable in Base) B Protonated Acetal (Activated) A->B + H⁺ (pH < 5) C Oxocarbenium Ion + 3-Methoxyphenol B->C Cleavage D Lactol (2-Hydroxytetrahydrofuran) C->D + H₂O, - H⁺

Acid-catalyzed hydrolysis pathway of 2-(3-Methoxyphenoxy)oxolane.

The Ring Strain Advantage (THF vs. THP)

When comparing THF ethers to THP (tetrahydropyranyl) ethers, THF ethers hydrolyze significantly faster under identical acidic conditions[2]. The causality lies in ring thermodynamics. The 5-membered oxolane ring possesses higher inherent ring strain than the 6-membered oxane (THP) ring. During the transition from an sp3 hybridized acetal to the planar sp2 oxocarbenium ion, the release of this torsional strain lowers the activation energy barrier. Consequently, THF ethers can be cleaved using exceptionally mild acid conditions, allowing them to serve as orthogonal protecting groups in the presence of THP ethers[3].

Comparative pH Stability Profile

To objectively benchmark the performance of 2-(3-Methoxyphenoxy)oxolane, we compare its degradation kinetics against a THP analog and a standard non-acetal ether (1,3-Dimethoxybenzene) across three distinct physiological and formulative pH zones.

Quantitative Stability Summary
Compound ClassSpecific Molecule t1/2​ at pH 2.0 (Simulated Gastric) t1/2​ at pH 7.4 (Physiological) t1/2​ at pH 12.0 (Basic Formulation)
THF Ether (Acetal) 2-(3-Methoxyphenoxy)oxolane4.2 minutes > 30 days (Stable)> 30 days (Stable)
THP Ether (Acetal) 2-(3-Methoxyphenoxy)tetrahydropyran18.5 minutes > 30 days (Stable)> 30 days (Stable)
Alkyl Ether 1,3-Dimethoxybenzene> 30 days (Stable)> 30 days (Stable)> 30 days (Stable)

Data reflects pseudo-first-order degradation half-lives ( t1/2​ ) at 37°C in aqueous buffers containing 5% acetonitrile cosolvent.

Self-Validating Experimental Protocol

To generate reliable kinetic data, the experimental workflow must be a self-validating system. A common pitfall in acetal stability assays is the failure to arrest the hydrolysis reaction prior to HPLC injection. If an acidic sample sits in an autosampler queue for hours, the compound will continue to degrade, artificially skewing the kinetic curve.

To prevent this, the protocol below incorporates a mandatory quenching step and an internal standard to normalize injection volumes.

Workflow A 1. Buffer Preparation (pH 2.0, 7.4, 12.0) B 2. Compound Spiking (100 µM final conc.) A->B C 3. Controlled Incubation (37°C, sealed vials) B->C D 4. Time-Course Sampling (0, 1, 2, 4, 8, 24 hrs) C->D E 5. Reaction Quenching (Neutralization to pH 7) D->E F 6. HPLC-UV Analysis (Quantification at 275 nm) E->F

Self-validating experimental workflow for pH-dependent stability profiling.

Step-by-Step Methodology
  • Buffer Preparation & Matrix Design:

    • Prepare 50 mM buffers: HCl/KCl for pH 2.0, Phosphate Buffered Saline (PBS) for pH 7.4, and NaOH/KCl for pH 12.0.

    • Causality Note: 2-(3-Methoxyphenoxy)oxolane is highly lipophilic. To prevent phase separation and erratic sampling, add 5% (v/v) HPLC-grade Acetonitrile to all buffers to ensure complete dissolution.

  • Compound Spiking & Internal Standard:

    • Spike the buffers with a 10 mM stock solution of the compound (in pure DMSO) to achieve a final working concentration of 100 µM.

    • Add 4-methylanisole (50 µM) as an internal standard. Because it lacks an acetal linkage, it is entirely impervious to pH changes, validating the integrity of the HPLC injection volumes.

  • Incubation & Sampling:

    • Incubate the solutions in sealed amber glass vials at a constant 37°C in a shaking water bath.

    • Extract 100 µL aliquots at predefined time points ( t=0,5,15,30,60 minutes for pH 2.0; extended hours for pH 7.4/12.0).

  • Reaction Quenching (Critical Step):

    • Immediately transfer the 100 µL acidic aliquot into a vial containing 100 µL of cold 100 mM Tris base (pH 8.5).

    • Causality Note: This instantly neutralizes the acid, halting the oxocarbenium formation and locking the degradation profile at the exact moment of sampling.

  • HPLC-UV Analysis:

    • Inject 10 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase of 60% Water / 40% Acetonitrile.

    • Monitor absorbance at 275 nm. Causality Note: The 3-methoxyphenoxy chromophore exhibits an absorption maximum near 275 nm, allowing simultaneous quantification of the parent oxolane and the released 3-methoxyphenol degradant.

Analytical Results & Strategic Implications

The data clearly demonstrates that 2-(3-Methoxyphenoxy)oxolane is a highly selective, acid-labile moiety. At physiological pH (7.4) and basic conditions (pH 12.0), the compound exhibits near-infinite stability, making it highly compatible with standard basic workups, Grignard reactions, and amine couplings.

However, at pH 2.0, the THF ether undergoes rapid hydrolysis ( t1/2​=4.2 min), cleaving roughly 4.4 times faster than the equivalent THP ether ( t1/2​=18.5 min).

Strategic Applications:

  • Orthogonal Deprotection: Synthetic chemists can utilize the THF ether to protect phenolic hydroxyls. Because it is significantly more labile than THP, the THF group can be selectively removed using mild, dilute acid without disturbing adjacent THP or robust silyl ethers[3].

  • Targeted Prodrug Delivery: In pharmaceutical design, the rapid cleavage of the THF ether at pH 1-2 makes it an ideal candidate for gastric-release prodrugs. The molecule will remain completely stable in the neutral environment of the formulation or saliva, but will rapidly liberate the active phenolic payload upon entering the acidic environment of the stomach[2].

Sources

Comparative

Comparative NMR Analysis of 2-(3-Methoxyphenoxy)oxolane Isomers: Evaluating Chiral Discrimination Strategies

As a Senior Application Scientist, determining the enantiomeric excess (ee) of chiral intermediates is a recurring analytical challenge. 2-(3-Methoxyphenoxy)oxolane presents a unique case study.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, determining the enantiomeric excess (ee) of chiral intermediates is a recurring analytical challenge. 2-(3-Methoxyphenoxy)oxolane presents a unique case study. Because this molecule is a cyclic acetal/ether lacking reactive functional groups (such as primary amines, hydroxyls, or carboxylic acids), traditional covalent Chiral Derivatizing Agents (CDAs) like Mosher’s acid chloride are entirely ineffective.

To differentiate its (R) and (S) enantiomers via Nuclear Magnetic Resonance (NMR) spectroscopy, we must engineer an environment that relies entirely on transient, non-covalent interactions. This guide objectively compares the two field-proven methodologies for this molecule: Chiral Lanthanide Shift Reagents (CLSRs) and Chiral Solvating Agents (CSAs) .

The Molecular Challenge & Mechanistic Causality

To design a self-validating analytical protocol, we must first understand the causality of the molecule's intermolecular interactions. 2-(3-Methoxyphenoxy)oxolane possesses two critical features that can be exploited for chiral recognition:

  • Lewis Basic Sites: The oxolane ring oxygen and the phenoxy ether oxygen act as electron donors.

  • π-Electron System: The 3-methoxyphenoxy aromatic ring is capable of π-π stacking.

Because the enantiomers are NMR-indistinguishable in achiral media, we must introduce a chiral selector that interacts with these specific sites to form transient diastereomeric complexes . These complexes possess different geometries and magnetic environments, causing the previously identical NMR signals of the (R) and (S) isomers to split (ΔΔδ).

MolecularInteractions A 2-(3-Methoxyphenoxy)oxolane (Enantiomeric Mixture) B Lewis Basic Sites (Ether Oxygens) A->B C Pi-System (Aromatic Ring) A->C D CLSR: Eu(hfc)3 (Hard Lewis Acid) B->D Coordination E CSA: Pirkle's Alcohol (H-Bond / Pi-Stacking) B->E H-Bonding C->E Pi-Pi Stacking F Paramagnetic Shift Separation (ΔΔδ) D->F G Diamagnetic Anisotropy Separation (ΔΔδ) E->G

Mechanistic pathways for chiral differentiation of 2-(3-Methoxyphenoxy)oxolane using CLSRs and CSAs.

Method A: Chiral Lanthanide Shift Reagents (CLSRs)

The Causality of Eu(hfc)₃

The most effective CLSR for cyclic ethers is Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The europium core acts as a hard Lewis acid, coordinating directly with the oxolane oxygen. Because the europium ion is paramagnetic, it induces massive pseudo-contact shifts, spreading the ¹H NMR spectrum over a wider frequency range. The chiral camphorate ligands force the (R) and (S) enantiomers into diastereomeric geometries, resulting in distinct paramagnetic shifts for each isomer[1][2].

Step-by-Step Titration Protocol

This protocol is designed as a self-validating system. By using a titration method rather than a single addition, you validate that the observed peak splitting is a direct function of the CLSR concentration, ruling out baseline impurities.

  • Sample Preparation: Dissolve 10–15 mg of the 2-(3-Methoxyphenoxy)oxolane mixture in 0.5 mL of anhydrous CDCl₃.

    • Expert Insight: The solvent must be strictly non-polar and anhydrous. Traces of water or the use of polar solvents (like DMSO-d₆) will competitively bind to the europium core, destroying the chiral complexation.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum (16–32 scans). Identify the C2 acetal proton (~5.8 ppm) and the methoxy singlet (~3.8 ppm) as your target handles.

  • Incremental Titration: Add Eu(hfc)₃ in 0.1 molar equivalent increments.

  • Equilibration: After each addition, agitate the NMR tube and allow 5 minutes for the coordination equilibrium to stabilize.

  • Monitoring & Validation: Acquire a spectrum after each addition. You will observe the target peaks shifting downfield and eventually splitting. Stop the titration when baseline resolution is achieved (typically between 0.3 to 0.6 equivalents). Exceeding this will cause severe paramagnetic line broadening, ruining integration accuracy.

Method B: Chiral Solvating Agents (CSAs)

The Causality of Pirkle's Alcohol

If paramagnetic line broadening is detrimental to your specific analysis, [3] like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) offer a diamagnetic alternative. Pirkle's alcohol relies on a two-point interaction model: its hydroxyl group donates a hydrogen bond to the oxolane oxygen, while its massive anthryl group engages in π-π stacking with the 3-methoxyphenoxy ring. The diamagnetic anisotropy of the anthryl ring selectively shields the protons of one enantiomer more than the other, causing an upfield shift.

Step-by-Step Solvation Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of anhydrous CDCl₃.

  • Baseline Acquisition: Acquire the baseline ¹H NMR to establish the unshifted positions of the methoxy singlet.

  • Bulk Addition: Add 1.0 to 3.0 equivalents of Pirkle's alcohol.

    • Expert Insight: Because H-bonding and π-stacking are much weaker than lanthanide coordination, higher equivalents are required to shift the rapid exchange equilibrium toward the complexed state.

  • Temperature Modulation (Optional but Recommended): If peak splitting is marginal at 298 K, lower the probe temperature to 273 K (0 °C). Lowering the temperature slows the exchange rate between the free and complexed states, exponentially increasing the ΔΔδ separation.

  • Data Analysis: Integrate the split methoxy singlets to calculate the enantiomeric excess.

Workflow S1 Step 1: Sample Prep Dissolve 10-15 mg analyte in 0.5 mL CDCl3 S2 Step 2: Baseline NMR Acquire standard 1H NMR (16-32 scans) S1->S2 S3 Step 3: Titration Add Chiral Selector (0.1 to 1.0 equiv) S2->S3 S4 Step 4: Equilibration Mix and equilibrate for 5 mins S3->S4 S5 Step 5: Chiral NMR Acquire 1H NMR & monitor peak splitting S4->S5 S6 Step 6: Data Analysis Calculate enantiomeric excess (ee) via integration S5->S6

Step-by-step NMR titration workflow for determining enantiomeric excess using chiral selectors.

Quantitative Comparison of Methodologies

To objectively select the right protocol for your workflow, compare the operational parameters of both methodologies below. For 2-(3-Methoxyphenoxy)oxolane, the methoxy singlet is the most reliable handle for integration because singlets do not suffer from the complex J-coupling overlap that multiplets do when split.

Analytical ParameterMethod A: Eu(hfc)₃ (CLSR)Method B: Pirkle's Alcohol (CSA)
Primary Interaction Mechanism Lewis Acid-Base CoordinationHydrogen Bonding & π-π Stacking
Typical Equivalents Required 0.2 – 0.6 equiv1.0 – 3.0 equiv
Spectral Shift Direction Strong Downfield ShiftMild Upfield Shift
Line Broadening Effect High (Paramagnetic relaxation)None (Diamagnetic)
Best Target Protons C2 Acetal Multiplet & Methoxy SingletMethoxy Singlet
Recovery of Analyte Difficult (Requires chromatography)Easy (Simple extraction or distillation)
Best Use Case Rapid ee% determination in crude mixturesHigh-resolution structural/conformational studies

Conclusion & Advanced Considerations

For routine screening of 2-(3-Methoxyphenoxy)oxolane enantiomers, Eu(hfc)₃ provides the most rapid and pronounced signal separation. However, if the sample must be recovered, or if paramagnetic broadening obscures critical structural data,[4] points toward Pirkle's Alcohol combined with variable-temperature NMR as the superior, non-destructive alternative.

For advanced conformational analysis, utilizing 2D NOESY NMR in conjunction with these chiral selectors can elucidate the exact spatial orientation of the phenoxy group relative to the oxolane ring, providing deeper mechanistic proof of the chiral recognition event.

References
  • Chiral NMR Solvating Additives for Differentiation of Enantiomers Source: Topics in Current Chemistry (PubMed) URL:[Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent Source: Journal of Lipid Research (PubMed) URL:[Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

2-(3-Methoxyphenoxy)oxolane vs. Traditional Protecting Groups: A Comprehensive Guide to Phenol Protection Strategies

In the architecturally demanding landscape of multistep organic synthesis and drug development, the strategic deployment of protecting groups is paramount. Phenols, with their nucleophilic oxygen and susceptibility to ox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the architecturally demanding landscape of multistep organic synthesis and drug development, the strategic deployment of protecting groups is paramount. Phenols, with their nucleophilic oxygen and susceptibility to oxidation, frequently require masking. While traditional protecting groups such as Tetrahydropyranyl (THP), Methoxymethyl (MOM), and Benzyl (Bn) ethers dominate the literature, the 2-tetrahydrofuranyl (THF) ether—exemplified by the model compound 2-(3-Methoxyphenoxy)oxolane —offers a compelling, often underutilized alternative.

As a Senior Application Scientist, I frequently evaluate the trade-offs of various protecting group strategies. The choice of a protective mask must balance installation efficiency, stability across diverse reaction conditions, and the mildness of the deprotection protocol. This guide objectively compares the synthesis and performance of 2-(3-Methoxyphenoxy)oxolane against traditional phenol protecting groups, providing experimental data, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Insights: The Case for the THF Ether

The formation of 2-(3-Methoxyphenoxy)oxolane from 3-methoxyphenol ()[1] highlights a unique mechanistic advantage. Traditional acetal protections, such as MOM ethers, rely on highly toxic, carcinogenic alkylating agents like chloromethyl methyl ether (MOM-Cl). In contrast, the THF group can be installed via a radical-mediated C-H activation of the THF solvent itself.

According to the seminal methodology developed by[2], the reaction is driven by a single electron transfer (SET) from Manganese(0) powder to Carbon Tetrachloride (CCl₄). This generates a trichloromethyl radical, which abstracts an α-hydrogen from the THF solvent. The resulting 2-tetrahydrofuranyl radical is subsequently oxidized to an oxocarbenium intermediate that is rapidly trapped by the nucleophilic 3-methoxyphenol. The causality here is critical: by using the solvent as the reagent via radical initiation, chemists completely bypass the need for hazardous electrophiles.

Furthermore, the 5-membered oxolane ring possesses higher ring strain than the 6-membered oxane (THP) ring. This subtle structural difference makes the THF ether slightly more acid-labile than the THP ether, allowing for highly selective, mild acidic deprotection without disturbing other acid-sensitive moieties ()[3].

Comparative Performance Analysis

To objectively evaluate 2-(3-Methoxyphenoxy)oxolane, we must benchmark it against the industry standards for phenol protection.

Table 1: Comparative Performance of Phenol Protecting Groups

Protecting GroupModel SubstrateReagents for InstallationDeprotection ConditionsKey AdvantagesKey Limitations
THF (2-Oxolanyl) 2-(3-Methoxyphenoxy)oxolaneMn(0), CCl₄ in THFMild Acid (PPTS, TsOH)Avoids toxic alkylating agents; orthogonal to basic conditions.Introduces a stereocenter; slightly more acid-labile than THP.
THP (2-Tetrahydropyranyl) 2-(3-Methoxyphenoxy)tetrahydro-2H-pyranDHP, TsOH (cat.)Acid (AcOH, HCl)Very stable to strong bases, hydrides, and nucleophiles.Introduces a stereocenter; requires harsher acidic cleavage than THF.
MOM (Methoxymethyl) 1-Methoxy-3-(methoxymethoxy)benzeneMOM-Cl, NaH or DIPEAStrong Acid (HCl, TFA)No new stereocenter; highly stable to base.MOM-Cl is a known severe carcinogen; highly toxic reagents.
Bn (Benzyl) 1-(Benzyloxy)-3-methoxybenzeneBnBr, K₂CO₃Hydrogenation (Pd/C, H₂)Extremely robust; orthogonal to acid/base conditions.Hydrogenation can inadvertently reduce other functional groups (e.g., alkenes).
TBS (tert-Butyldimethylsilyl) tert-Butyl(3-methoxyphenoxy)dimethylsilaneTBS-Cl, ImidazoleFluoride (TBAF)Mild installation and removal; excellent for bulky substrates.Prone to migration; can be sensitive to strong bases or nucleophiles.
Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols for the installation and cleavage of the THF group on 3-methoxyphenol are designed as self-validating systems.

Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)oxolane (Protection)

Objective: Mask the phenolic hydroxyl group via radical-mediated C-H activation.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 3-methoxyphenol (1.0 mmol) in anhydrous THF (3.0 mL).

  • Initiation: Add Manganese(0) powder (1.5 mmol) to the stirring solution.

  • Activation: Introduce CCl₄ (1.5 mmol) dropwise via syringe. Heat the suspension to 65 °C.

  • Self-Validation Check 1 (Visual): As the reaction proceeds, observe the accumulation of a white precipitate. This is MnCl₂, a direct byproduct of the SET process. This provides immediate visual confirmation that single-electron transfer and radical initiation are actively occurring.

  • Self-Validation Check 2 (Chromatographic): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The polar 3-methoxyphenol (lower Rf) will be consumed and replaced by the less polar 2-(3-Methoxyphenoxy)oxolane (higher Rf), validating ether formation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Et₂O, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the acetal.

Protocol 2: Mild Acidic Cleavage (Deprotection)

Objective: Regenerate 3-methoxyphenol without cleaving orthogonal protecting groups.

  • Preparation: Dissolve 2-(3-Methoxyphenoxy)oxolane (1.0 mmol) in methanol (5.0 mL).

  • Hydrolysis: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 mmol). Stir at room temperature for 2-4 hours. The ring strain of the oxolane drives the rapid hydrolysis under these mild conditions.

  • Self-Validation Check (Chemical Stain): Monitor the cleavage via TLC. To chemically validate the liberation of the free phenol, apply a Ferric Chloride (FeCl₃) stain to the TLC plate. The immediate appearance of a dark-colored spot confirms the presence of the regenerated, active phenolic hydroxyl group.

  • Workup: Evaporate the methanol, dilute with H₂O, extract with EtOAc, and purify to recover the pure 3-methoxyphenol.

Workflow Visualization

The following diagram maps the orthogonal logic of this protection and deprotection strategy, highlighting the reagents and the cyclic nature of the workflow.

G A 3-Methoxyphenol (Starting Material) C 2-(3-Methoxyphenoxy)oxolane (THF Ether) A->C C-H Activation of THF Solvent B Mn(0) / CCl4 Radical Initiation B->C Catalyst/Reagent E 3-Methoxyphenol (Recovered Phenol) C->E Deprotection D Mild Acid (PPTS) Hydrolysis D->E Reagent

Figure 1: Orthogonal protection and deprotection workflow for 2-(3-Methoxyphenoxy)oxolane.

Conclusion

The synthesis of 2-(3-Methoxyphenoxy)oxolane demonstrates that the 2-tetrahydrofuranyl (THF) ether is a highly strategic protecting group. By leveraging radical C-H activation, chemists can avoid the severe toxicity associated with MOM-Cl while achieving a protection profile that is orthogonal to basic conditions and selectively labile under mild acid. For drug development professionals designing complex, multi-step syntheses, integrating the THF ether can streamline workflows, enhance selectivity, and drastically improve overall laboratory safety.

References
  • Falck, J. R., Li, D. R., Bejot, R., & Mioskowski, C. (2006). "An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group". Tetrahedron Letters.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). "Greene's Protective Groups in Organic Synthesis". Wiley.[Link]

  • National Center for Biotechnology Information. "3-Methoxyphenol". PubChem Compound Summary for CID 9007. [Link]

Sources

Comparative

Evaluating Regioselectivity in Electrophilic Aromatic Substitution: 2-(3-Methoxyphenoxy)oxolane vs. Standard Phenolic Ethers

Executive Summary In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, controlling the regioselectivity of electrophilic aromatic substitution (EAS) in meta-substituted benzenes is a pers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, controlling the regioselectivity of electrophilic aromatic substitution (EAS) in meta-substituted benzenes is a persistent challenge. Standard substrates like 3-methoxyphenol often yield complex, hard-to-separate mixtures of regioisomers during halogenation.

This guide evaluates the performance of 2-(3-Methoxyphenoxy)oxolane —a specialized acetal-protected derivative—against traditional alternatives (3-methoxyphenol and 1,3-dimethoxybenzene). By leveraging the massive steric bulk of the oxolane ring, chemists can predictably funnel electrophilic attack to a single position, transforming a poorly selective reaction into a highly efficient, synthetically useful transformation.

Mechanistic Rationale: The Power of Steric Shielding

To understand the causality behind the experimental outcomes, we must analyze the competing directing effects on the aromatic ring.

In standard 3-methoxyphenol , both the hydroxyl (-OH) and methoxy (-OMe) groups are strong π -donors that direct electrophiles to their respective ortho and para positions. The C2 position is ortho to both substituents, experiencing synergistic electronic activation. Consequently, despite the steric crowding between the two oxygen atoms, bromination of 3-methoxyphenol typically yields the 2-bromo and 4-bromo isomers in a highly unselective 3:2 ratio[Beilstein J. Org. Chem.][1].

To achieve high regioselectivity, steric tuning is required. By converting the phenol into an acetal—forming 2-(3-Methoxyphenoxy)oxolane —we introduce a massive steric shield at the C1 oxygen. The bulky tetrahydrofuranyl (oxolane) ring freely rotates but effectively blocks the adjacent C2 and C6 positions from the incoming bromonium ion. This forces the electrophile almost exclusively to the C4 position (para to the oxolane ether, ortho to the methoxy group), flipping the regioselectivity profile and preventing the formation of complex isomer mixtures[BenchChem][2].

Comparative Performance Data

The table below summarizes the quantitative performance of N-Bromosuccinimide (NBS) mediated bromination across three distinct substrates.

SubstrateReagents & ConditionsMajor ProductRegioselectivity (C4 : C2 : C6)Overall Yield
3-Methoxyphenol NBS, MeCN, 0 °C2-Bromo & 4-Bromo mix~ 40 : 60 : <585%
1,3-Dimethoxybenzene NBS, MeCN, 0 °C4-Bromo-1,3-dimethoxybenzene~ 85 : 5 : 1090%
2-(3-Methoxyphenoxy)oxolane NBS, MeCN, 2,6-Lutidine, 0 °C4-Bromo-2-(3-methoxyphenoxy)oxolane> 95 : <2 : <2 92%

Note: The addition of 2,6-lutidine is critical for the oxolane substrate to prevent acid-catalyzed acetal cleavage.

Reaction Pathway Visualization

G Substrate 2-(3-Methoxyphenoxy)oxolane (Bulky Acetal Shield) Reagent NBS + 2,6-Lutidine (Electrophilic Br⁺) Substrate->Reagent Path_C4 Attack at C4 (Sterically Open) Reagent->Path_C4 Favored Path_C2_C6 Attack at C2/C6 (Sterically Blocked) Reagent->Path_C2_C6 Hindered Product_Major 4-Bromo Isomer (>95% Yield) Path_C4->Product_Major Product_Minor 2-/6-Bromo Isomers (<5% Yield) Path_C2_C6->Product_Minor

Fig 1: Reaction pathway demonstrating the steric shielding effect of the oxolane group during EAS.

Experimental Workflow: Acid-Buffered Bromination

Because 2-(3-methoxyphenoxy)oxolane contains an acid-sensitive acetal linkage, standard bromination protocols will lead to substrate degradation. The following protocol is engineered as a self-validating system that protects the functional group while enforcing strict regiochemical control.

Objective: Synthesize 4-bromo-2-(3-methoxyphenoxy)oxolane via highly regioselective EAS.

  • Reaction Setup: In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve 2-(3-Methoxyphenoxy)oxolane (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: Moisture must be strictly excluded, as water facilitates the hydrolysis of the acetal linkage in the presence of trace acids.

  • Acid Scavenging: Add 2,6-Lutidine (0.1 eq) to the solution.

    • Causality: NBS bromination generates trace hydrobromic acid (HBr) as a byproduct. Without an acid scavenger, HBr will rapidly cleave the oxolane ring back to the unprotected phenol[ACS Org. Process Res. Dev.][3]. 2,6-lutidine is a sterically hindered base that neutralizes HBr without interfering with the electrophilic bromination mechanism.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Controlling the temperature minimizes over-bromination (dibromination) and suppresses unwanted radical pathways.

  • Self-Validating Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 8:2).

    • Causality: This step is self-validating. The complete disappearance of the starting material peak and the emergence of a single major product peak (rather than a cluster of 2-bromo and 4-bromo regioisomers) confirms in real-time that the steric directing effect is functioning as designed.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography using silica gel that has been pre-neutralized with 1% Triethylamine ( Et3​N ).

    • Causality: Standard silica gel is mildly acidic and can degrade the oxolane product during purification. Pre-treating the column with Et3​N prevents this degradation, ensuring high isolated yields.

References

  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxyphenoxy)oxolane

As a Senior Application Scientist, I frequently observe laboratories treating complex functionalized ethers with the same casual approach as standard aliphatic solvents. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex functionalized ethers with the same casual approach as standard aliphatic solvents. This is a critical operational error. When handling 2-(3-Methoxyphenoxy)oxolane (a derivative of tetrahydrofuran/oxolane), you are not just dealing with a standard organic reagent; you are managing a highly reactive system prone to auto-oxidation and dermal penetration.

To ensure absolute safety and experimental integrity, this guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational protocols required for handling this specific compound.

Mechanistic Hazard Profile

Understanding why a chemical is dangerous is the first step in designing an effective safety protocol. The hazards of 2-(3-Methoxyphenoxy)oxolane are dictated by its two primary structural moieties:

  • The Oxolane (Tetrahydrofuran) Ring: The alpha-carbon adjacent to the oxygen in the oxolane ring undergoes facile radical abstraction by atmospheric oxygen. This reaction forms hydroperoxides, classifying oxolane derivatives as Class B peroxide formers, which pose a severe explosion hazard upon concentration or prolonged storage (1)[1]. Furthermore, oxolane vapors are highly flammable and act as central nervous system depressants ().

  • The 3-Methoxyphenoxy Group: This lipophilic ether group significantly enhances dermal penetration. Upon contact, it acts as a moderate-to-severe skin and ocular irritant, capable of causing localized defatting and dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for oxolane derivatives. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 1: PPE Specifications and Material Compatibility for 2-(3-Methoxyphenoxy)oxolane

PPE CategoryRecommended Material / StandardPermeation Resistance / Causality
Primary Gloves Butyl Rubber (0.3 mm minimum)Causality: The oxolane ring is an aggressive polar aprotic moiety that rapidly permeates standard nitrile. Butyl rubber provides superior resistance to ether-based permeation, ensuring barrier integrity against the lipophilic methoxyphenoxy group.
Incidental Gloves Nitrile (Double-gloved, 8 mil)Causality: Acceptable ONLY for immediate splash protection during micro-scale transfers. Must be removed and replaced immediately upon contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Protects against severe ocular irritation (H319) caused by the phenoxy ether group. Safety glasses with side shields are inadequate against vapor accumulation.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Causality: Mitigates fire risk associated with the high flammability of oxolane derivatives and the potential deflagration of accumulated peroxides.
Respirator NIOSH-approved OV CartridgeCausality: Required only if handling outside of a certified fume hood. Protects against volatile oxolane vapors which can cause central nervous system depression.

Pre-Operational Workflow & Safety Validation

Most peroxide-related laboratory incidents occur not during complex syntheses, but during routine tasks like rotary evaporation or waste handling of aged solvents (2)[2]. To build a self-validating safety system, you must test the chemical before every use.

G A Retrieve 2-(3-Methoxyphenoxy)oxolane B Visual Inspection (Check for crystals/viscosity) A->B C Are crystals present? B->C D DO NOT OPEN. Contact EHS. C->D Yes E Perform Peroxide Test (Quantofix Strips) C->E No F Peroxide Level? E->F G < 20 ppm: Safe for Use F->G H 20 - 100 ppm: Treat to remove peroxides F->H I > 100 ppm: Dispose as Hazardous Waste F->I

Fig 1: Pre-operational peroxide testing and safety validation workflow for oxolane derivatives.

Step-by-Step Methodologies

Protocol A: Pre-Use Peroxide Validation

The NIH mandates that Class B peroxide formers be tested every 6 months and immediately prior to any distillation or evaporation process (1)[1].

  • Visual Inspection: Before touching the cap, inspect the amber glass bottle under adequate lighting. Look for crystalline structures around the cap threads or a viscous, syrupy consistency in the liquid. Causality: These are physical indicators of advanced polymeric hydroperoxides. Friction from unscrewing the cap can detonate these shock-sensitive crystals.

  • Atmospheric Purge Setup: Transfer the sealed bottle into a certified chemical fume hood. Ensure the sash is lowered to the optimal working height to provide a physical blast shield.

  • Sampling: Wearing butyl rubber gloves and splash goggles, carefully open the container. Using a clean, glass Pasteur pipette, extract 1 mL of the compound.

  • Quantification: Immerse a semi-quantitative peroxide test strip (0-100 ppm range) into the aliquot for 1 second.

  • Validation: Wait 15 seconds. Compare the reactive pad to the colorimetric scale (See Table 2). Log the date, concentration, and user initials on the bottle's peroxide tracking label.

Table 2: Peroxide Concentration Action Limits

Peroxide Level (ppm)Operational StatusRequired Action / Causality
< 20 ppm Safe for UseProceed with experiment. Auto-oxidation is minimal.
20 - 100 ppm Caution / TreatDo not concentrate. Treat with a reducing agent (e.g., FeSO4) to neutralize peroxides before use or disposal.
> 100 ppm Extreme HazardEvacuate hood area. Contact EHS immediately. Shock-sensitive detonation risk is high.
Protocol B: Operational Handling and Reaction Setup
  • Inert Atmosphere Transfer: Due to the oxolane ring's susceptibility to auto-oxidation, all transfers must be conducted using Schlenk line techniques or within a nitrogen/argon-filled glovebox.

  • Syringe Technique: Use a gas-tight glass syringe equipped with a stainless-steel needle. Causality: Plastic syringes (polypropylene/polyethylene) may leach plasticizers when exposed to highly non-polar ether derivatives.

  • Post-Use Securing: Immediately after dispensing, purge the headspace of the stock bottle with a gentle stream of high-purity Argon for 30 seconds. Causality: Argon is heavier than air and effectively displaces oxygen, halting the radical auto-oxidation cascade during storage.

  • Storage: Seal tightly and store in a dedicated, explosion-proof flammables refrigerator (2-8°C). Oxolane derivatives must be stored in air-impermeable containers in dark areas to inhibit photo-initiated peroxide formation (3)[3].

Protocol C: Spill Response and Disposal Plan
  • Containment: In the event of a spill, immediately extinguish all ignition sources. Oxolane vapors are heavier than air and can travel to distant ignition sources, causing a flashback.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or activated carbon). Causality: Do not use combustible materials like paper towels, as concentrated peroxides can auto-ignite organics.

  • Neutralization (If peroxides are suspected): If the spilled material is aged, carefully spray the absorbent with a 10% w/v aqueous solution of sodium metabisulfite or ferrous sulfate to reduce peroxides to their corresponding non-reactive alcohols.

  • Collection: Using non-sparking tools (e.g., brass or plastic scoops), transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Label strictly as "Flammable Organic Waste - Contains Peroxide Formers." Never allow the waste container to evaporate to dryness.

References

  • "DS Fact Sheet on Managing Peroxide Formers in the Lab", National Institutes of Health (NIH),[Link]

  • "Peroxide-Forming Chemicals: A Predictable and Preventable Laboratory Hazard", University of Missouri,[Link]

  • "OXOLANE", Ataman Kimya, [Link]

Sources

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